molecular formula C11H10O6 B1296522 3,5-Diacetoxybenzoic acid CAS No. 35354-29-1

3,5-Diacetoxybenzoic acid

Cat. No.: B1296522
CAS No.: 35354-29-1
M. Wt: 238.19 g/mol
InChI Key: QBTDQJMLMVEUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diacetoxybenzoic acid is a useful research compound. Its molecular formula is C11H10O6 and its molecular weight is 238.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diacetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTDQJMLMVEUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145087-21-4
Record name Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145087-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50337196
Record name 3,5-Diacetoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-29-1
Record name 3,5-Diacetoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diacetoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3,5-Diacetoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient method for the synthesis of 3,5-diacetoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves the acetylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid using acetic anhydride. This guide provides a comprehensive experimental protocol, a summary of material properties, and a clear visual representation of the synthetic workflow to aid in the successful execution and understanding of this chemical transformation.

Introduction

3,5-Dihydroxybenzoic acid is a versatile building block in organic synthesis, offering multiple reactive sites for functionalization. Its derivatization is a key strategy in the development of novel compounds with tailored properties for various applications, including drug discovery and polymer chemistry. The acetylation of its phenolic hydroxyl groups to yield this compound can modify its solubility, reactivity, and biological activity, opening avenues for its use as a precursor in the synthesis of more complex molecules. This guide presents a straightforward and effective protocol for this conversion.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

Property3,5-Dihydroxybenzoic AcidThis compound (Predicted)
Molecular Formula C₇H₆O₄C₁₁H₁₀O₆
Molecular Weight 154.12 g/mol 238.19 g/mol
Appearance Off-white to light beige solidWhite to off-white solid
Melting Point 236-238 °C (decomposes)Not available in literature; expected to be lower than the starting material
CAS Number 99-10-5Not assigned or readily available in public databases
Purity ≥98%Expected to be >95% after purification
Yield Not ApplicableExpected to be high under optimized conditions

Experimental Protocol

This protocol is based on established methods for the acetylation of phenolic compounds.

Materials:

  • 3,5-Dihydroxybenzoic acid (1.0 eq.)

  • Acetic anhydride (2.2 - 3.0 eq.)

  • Pyridine (solvent and catalyst)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid (1.0 eq.) in a sufficient amount of pyridine.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (2.2 - 3.0 eq.) at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve 3,5-Dihydroxybenzoic Acid in Pyridine add_reagent Add Acetic Anhydride start->add_reagent react Stir at Room Temperature (4-12h) add_reagent->react dilute Dilute with Dichloromethane react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-diacetoxybenzoic acid, a derivative of benzoic acid. Due to its limited commercial availability and published data, this document focuses on a proposed synthetic route, predicted chemical and physical properties, and potential biological activities based on the known characteristics of its structural analogs and precursor, 3,5-dihydroxybenzoic acid.

Chemical Structure and Properties

This compound is characterized by a central benzene ring substituted with a carboxylic acid group at position 1 and two acetoxy groups at positions 3 and 5.

Table 1: Predicted Chemical Properties and Identifiers of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H10O6
Molecular Weight 238.19 g/mol
Appearance Predicted to be a white to off-white crystalline solid
Melting Point Not experimentally determined; predicted to be higher than its dihydroxy precursor
Boiling Point Not experimentally determined
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate
SMILES CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C
InChI InChI=1S/C11H10O6/c1-6(12)16-9-4-8(10(14)15)5-11(9)17-7(2)13/h4-5H,1-2H3,(H,14,15)
InChIKey Predicted based on structure

Proposed Synthesis: Acetylation of 3,5-Dihydroxybenzoic Acid

A straightforward and efficient method for the synthesis of this compound is the acetylation of its precursor, 3,5-dihydroxybenzoic acid. This reaction is analogous to the well-established synthesis of acetylsalicylic acid (aspirin) from salicylic acid. The hydroxyl groups of 3,5-dihydroxybenzoic acid are esterified using an acetylating agent, such as acetic anhydride, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice bath

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

  • Heating apparatus (hot plate or water bath)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid with an excess of acetic anhydride.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.

  • Reaction: Gently heat the mixture to approximately 50-60°C for 15-20 minutes with continuous stirring. A water bath can be used for better temperature control.

  • Hydrolysis of Excess Acetic Anhydride: After the reaction period, cautiously add deionized water to the flask to hydrolyze any unreacted acetic anhydride. This step should be performed in a fume hood as it can generate acetic acid vapors.

  • Crystallization: Cool the mixture in an ice bath to induce the crystallization of the this compound product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold deionized water to remove any residual acetic acid and catalyst.

  • Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques:

  • Melting Point Determination: To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretching of the carboxylic acid and ester groups, and the disappearance of the broad O-H stretch of the phenolic hydroxyl groups from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing the Synthesis and Workflow

Synthetic Pathway

Synthesis_of_3_5_Diacetoxybenzoic_Acid dihydroxy 3,5-Dihydroxybenzoic Acid P1 dihydroxy->P1 anhydride Acetic Anhydride (Excess) anhydride->P1 catalyst H₂SO₄ (cat.) diacetoxy This compound acetic_acid Acetic Acid (Byproduct) reaction Reaction P1->reaction Acetylation P2 reaction->P2 P2->diacetoxy P2->acetic_acid

Caption: Proposed synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: 3,5-Dihydroxybenzoic Acid + Acetic Anhydride + Catalyst reaction Heating and Stirring (50-60°C, 15-20 min) start->reaction hydrolysis Hydrolysis of Excess Acetic Anhydride (H₂O) reaction->hydrolysis crystallization Crystallization (Ice Bath) hydrolysis->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold H₂O filtration->washing purification Recrystallization (Ethanol/Water) washing->purification drying Drying purification->drying characterization Characterization (MP, IR, NMR, MS) drying->characterization end Pure this compound characterization->end

Caption: Workflow for synthesis and purification.

Potential Biological Activities and Signaling Pathways

While there is no specific research on the biological activities of this compound, its structural similarity to other bioactive benzoic acid derivatives suggests potential therapeutic applications.

  • Anti-inflammatory and Analgesic Properties: Acetoxybenzoic acid derivatives, most notably aspirin (2-acetoxybenzoic acid), are well-known for their anti-inflammatory, analgesic, and antipyretic effects. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in pain and inflammation. It is plausible that this compound could exhibit similar COX-inhibitory activity.

  • Anticancer and Chemopreventive Potential: The precursor, 3,5-dihydroxybenzoic acid, has been investigated for its role as a metabolite of dietary alkylresorcinols and its interaction with the HCAR1/GPR81 receptor, which has implications in carcinogenesis. The acetylation of the hydroxyl groups could modulate this activity, potentially leading to derivatives with altered or enhanced anticancer properties.

  • Antioxidant Activity: Phenolic compounds, such as 3,5-dihydroxybenzoic acid, often possess antioxidant properties. While acetylation of the hydroxyl groups may reduce the direct radical scavenging activity, the resulting compound could act as a pro-drug, being hydrolyzed in vivo to release the active dihydroxy form.

Hypothetical Signaling Pathway Involvement

Given the known effects of aspirin and other NSAIDs, a primary hypothetical target for this compound would be the arachidonic acid signaling pathway.

Signaling_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates diacetoxy This compound (Hypothetical) diacetoxy->cox inhibits

Caption: Hypothetical inhibition of the COX pathway.

Conclusion

This compound represents an under-explored derivative of benzoic acid with potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and a rationale for exploring its potential biological activities. The proposed synthetic protocol is robust and based on well-established chemical principles. Future research should focus on the experimental validation of the synthesis and a thorough investigation of its pharmacological properties to determine its potential as a novel therapeutic agent.

Spectroscopic and Synthetic Profile of 3,5-Diacetoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Diacetoxybenzoic acid, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, presenting detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.

Spectroscopic Data

The structural integrity of synthesized this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.41bs1H-COOH
7.73d2.12HAr-H
7.29t2.21HAr-H
7.21t2.11HAr-H
2.32s6H2 x -OCOCH₃
2.29s6H2 x -OCOCH₃

Note: Minor variations in chemical shifts can occur depending on the solvent and instrument used. "bs" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
170.4-COOH
169.02 x -C =O (ester)
150.19Ar-C (quaternary)
131.70Ar-C (quaternary)
119.02Ar-CH
118.94Ar-CH
18.432 x -CH₃
Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Description
2936, 2597O-H stretch (carboxylic acid)
1774C=O stretch (ester)
1696C=O stretch (carboxylic acid)
1603C=C stretch (aromatic)
1438C-H bend (methyl)
1370C-H bend (methyl)
1309, 1190, 1127C-O stretch (ester and acid)
1025C-O stretch
913, 892, 838, 774, 754C-H bend (aromatic)
Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of the compound.

TechniqueIonCalculated m/zFound m/z
ESI-HRMS[M-H]⁻237.0399237.0397
ESI[M+Na]⁺261

Experimental Protocols

The following protocols detail the synthesis of this compound from 3,5-dihydroxybenzoic acid.

Synthesis of this compound (Method 1)[1]

To a solution of 3,5-dihydroxybenzoic acid (7.70 g, 0.050 mol) in pyridine (50 mL), acetic anhydride (18.9 mL, 0.20 mol) was added dropwise at 0 °C.[1] After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature.[1] The mixture was then slowly poured into water (150 mL). Concentrated HCl was added to adjust the pH to 2, and the product was extracted with ethyl acetate (3 x 150 mL).[1] The combined organic phases were washed with brine (150 mL) and dried over anhydrous sodium sulfate.[1]

Synthesis of this compound (Method 2)[2]

In an ice-water bath under a nitrogen atmosphere, acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) were added to a stirred solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in ethyl acetate (110 mL). The mixture was stirred at 0 °C for 40 minutes and then at ambient temperature for 4 hours.[2] Following this, 98% formic acid (2.36 mL) was added.[2]

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 3,5-Dihydroxybenzoic Acid reaction Acetylation Reaction (0°C to Room Temp) start->reaction reagents Acetic Anhydride, Pyridine reagents->reaction quench Quench with Water reaction->quench acidify Acidify with HCl (pH 2) quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product This compound recrystallize->product

Caption: Synthetic workflow for this compound.

References

3,5-Diacetoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 3,5-Diacetoxybenzoic acid could not be generated as requested. Extensive searches for the CAS number, molecular weight, and other technical data for "this compound" did not yield any specific results. This suggests that the compound may be referred to by a different name, is not a commonly synthesized or studied molecule, or the provided name is inaccurate.

However, significant information is available for the closely related compounds, 3,5-Dihydroxybenzoic acid and 3,5-Dimethoxybenzoic acid . These compounds are important intermediates in various fields of chemical and pharmaceutical research. Below is a summary of their properties.

Alternative Compound: 3,5-Dihydroxybenzoic Acid

Chemical Identity:

  • CAS Number: 99-10-5

  • Molecular Formula: C₇H₆O₄

  • Molecular Weight: 154.12 g/mol

Overview: 3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a phenolic acid that serves as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] For instance, it is a crucial raw material for the synthesis of resveratrol, a compound with noted anti-inflammatory and antioxidant properties.[3] It is also used in the synthesis of plant growth regulators and certain dyes.[2]

Alternative Compound: 3,5-Dimethoxybenzoic Acid

Chemical Identity:

  • CAS Number: 1132-21-4[4][5][6][7]

  • Molecular Formula: C₉H₁₀O₄[4][7]

  • Molecular Weight: 182.17 g/mol [4][6][7][8]

Overview: 3,5-Dimethoxybenzoic acid is a derivative of benzoic acid characterized by the presence of two methoxy groups on the aromatic ring.[4][9] This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][9] It has reported antifungal activity and is utilized in the development of new therapeutic agents.[4][10] The synthesis of 3,5-Dimethoxybenzoic acid typically involves the methylation of 3,5-Dihydroxybenzoic acid.[4][5]

Should you be interested in a detailed technical guide on either of these alternative compounds, please submit a new request specifying the desired topic.

References

A Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the physical properties of 3,5-Diacetoxybenzoic acid, a derivative of 3,5-Dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this document focuses on its synthesis from the well-characterized precursor, 3,5-Dihydroxybenzoic acid, and provides its physical properties as a key reference. This guide includes detailed experimental protocols, structured data tables for easy comparison, and a visualization of the synthesis workflow.

Physical Properties

For reference, the physical properties of the precursor, 3,5-Dihydroxybenzoic acid, are presented below.

Table 1: Physical Properties of 3,5-Dihydroxybenzoic Acid

PropertyValue
Melting Point 236-238 °C (with decomposition)[1]
Solubility Soluble in 95% Ethanol (50 mg/mL)[2]

Experimental Protocols

The synthesis of this compound is achieved through the acetylation of 3,5-Dihydroxybenzoic acid. The following is a general experimental protocol for this type of transformation.

Synthesis of this compound via Acetylation of 3,5-Dihydroxybenzoic Acid

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • A catalytic amount of concentrated sulfuric acid or pyridine

  • Glacial acetic acid (as a solvent, optional)

  • Ice-water bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,5-Dihydroxybenzoic acid in an excess of acetic anhydride. If necessary, glacial acetic acid can be used as a co-solvent to aid dissolution.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine to the stirred solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, the mixture is carefully poured into a beaker of ice-water to quench the excess acetic anhydride and precipitate the product.

  • Isolation: The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of the synthesized this compound. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, acetone, ethyl acetate) at a specific temperature. A known amount of the solvent is saturated with the compound, and the concentration of the dissolved solute is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by spectroscopic methods.

Mandatory Visualization

The logical workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid Acetylation Acetylation Reaction (Catalyst: H₂SO₄ or Pyridine) 3,5-Dihydroxybenzoic_acid->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation 3,5-Diacetoxybenzoic_acid This compound Acetylation->3,5-Diacetoxybenzoic_acid

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Acetylation of 3,5-dihydroxybenzoic acid: Mechanism and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylation of 3,5-dihydroxybenzoic acid, a key chemical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document details the reaction mechanism, provides a detailed experimental protocol based on analogous and well-established procedures, and presents expected quantitative data.

Core Reaction Mechanism: Acid-Catalyzed Acetylation

The acetylation of 3,5-dihydroxybenzoic acid involves the reaction of its phenolic hydroxyl groups with an acetylating agent, typically acetic anhydride, in the presence of an acid catalyst, such as concentrated sulfuric acid. The carboxylic acid group of 3,5-dihydroxybenzoic acid is generally unreactive under these conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of a phenolic hydroxyl group of 3,5-dihydroxybenzoic acid then attacks the activated carbonyl carbon. This is followed by the elimination of a molecule of acetic acid as a leaving group and deprotonation of the intermediate to yield the acetylated product, 3,5-diacetoxybenzoic acid. This process occurs at both hydroxyl groups.

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products DHBA 3,5-Dihydroxybenzoic Acid Intermediate1 Tetrahedral Intermediate DHBA->Intermediate1 AceticAnhydride Acetic Anhydride ActivatedAnhydride Protonated Acetic Anhydride AceticAnhydride->ActivatedAnhydride Protonation Catalyst H₂SO₄ (catalyst) ActivatedAnhydride->Intermediate1 Nucleophilic Attack ProtonatedEster Protonated Ester Intermediate1->ProtonatedEster Elimination of Acetic Acid AceticAcid Acetic Acid Intermediate1->AceticAcid DABA This compound ProtonatedEster->DABA Deprotonation

Caption: Acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of phenols, such as hydroquinone and 4-hydroxybenzoic acid, and is expected to provide a high yield of this compound.[1][2]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride (freshly distilled for best results)

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • Spectroscopic instrumentation (NMR, IR)

Procedure:

  • Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride (approximately 2.2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction is expected to occur.

  • Reaction: Gently warm the mixture in a water bath to approximately 50-60°C and continue stirring for about 15-20 minutes to ensure the completion of the reaction. The solution should become clear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the clear solution slowly into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted acetic anhydride and acetic acid.

  • Drying: Dry the collected product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Purification (Recrystallization):

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Mix 3,5-Dihydroxybenzoic Acid and Acetic Anhydride Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Heating Warm and Stir (50-60°C, 15-20 min) Catalyst->Heating Precipitation Pour into Ice Water Heating->Precipitation Cooling Filtration Vacuum Filtration Precipitation->Filtration Drying Dry the Product Filtration->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization Optional Final_Product Pure this compound Recrystallization->Final_Product

References

3,5-Diacetoxybenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Diacetoxybenzoic acid is a valuable and versatile building block in organic synthesis, primarily utilized as a protected precursor to the trifunctional 3,5-dihydroxybenzoic acid. Its strategic application, particularly in the construction of complex macromolecular architectures such as dendrimers and in the synthesis of pharmacologically active compounds, has garnered significant interest within the scientific community. The acetoxy groups serve as readily cleavable protecting groups for the phenolic hydroxyls, allowing for selective reactions at the carboxylic acid functionality. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and comparison with its precursors and analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,5-Dihydroxybenzoic Acid3,5-Dimethoxybenzoic Acid
Molecular Formula C₁₁H₁₀O₆C₇H₆O₄C₉H₁₀O₄
Molecular Weight 238.19 g/mol 154.12 g/mol 182.17 g/mol [1][2]
Appearance White to off-white solid (inferred)Slightly colored productWhite to off-white crystalline powder[2]
Melting Point (°C) Not available227–229 (decomposes)[3]178–180[2]
Solubility Soluble in many organic solventsSoluble in ether, hot acetic acid[3]Sparingly soluble in water; soluble in ethanol, aqueous acetic acid

Synthesis and Activation

The synthetic utility of this compound begins with its preparation from 3,5-dihydroxybenzoic acid, followed by its activation to the highly reactive acyl chloride.

Experimental Protocol 1: Synthesis of this compound

While a specific literature protocol for the acetylation of 3,5-dihydroxybenzoic acid was not found in the search, a standard procedure can be outlined based on general organic chemistry principles.

Reaction Scheme:

Diagram 1: Synthesis of this compound.

Procedure:

  • To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a slight excess of acetic anhydride.

  • Add a catalytic amount of a base, such as pyridine or triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Experimental Protocol 2: Synthesis of 3,5-Diacetoxybenzoyl Chloride

The carboxylic acid is activated by conversion to the corresponding acyl chloride, a key intermediate for subsequent esterification or amidation reactions.

Reaction Scheme:

Diagram 2: Synthesis of 3,5-Diacetoxybenzoyl Chloride.

Procedure:

  • In a flask equipped with a reflux condenser and a stirring mechanism, suspend this compound (68.2 g, 0.29 mole) in 150 ml of dry benzene.[4]

  • Add thionyl chloride (21 ml, 0.29 mole) to the stirring mixture.[4]

  • Heat the mixture in an oil bath at 80-90 °C for 2 hours.[4]

  • After cooling, remove the benzene in vacuo to obtain the crude 3,5-diacetoxybenzoyl chloride as a tan solid.[4]

  • Recrystallize the solid from cyclohexane to yield colorless crystals.[4]

Table 2: Quantitative Data for the Synthesis of 3,5-Diacetoxybenzoyl Chloride

ProductYieldMelting Point (°C)
3,5-Diacetoxybenzoyl Chloride83% (61.8 g)87-89
[Source: PrepChem.com][4]

Application in Dendrimer Synthesis

A primary application of this compound is in the convergent synthesis of dendrimers. In this approach, dendritic fragments, or "dendrons," are synthesized and then attached to a multifunctional core. The acetoxy groups protect the hydroxyl functionalities, allowing the selective reaction of the carboxyl group (as the acyl chloride) with the hydroxyl groups of a core molecule or another dendron.

Experimental Protocol 3: Synthesis of a First-Generation (G1) Dendron

This protocol describes the synthesis of a first-generation dendron by reacting 3,5-diacetoxybenzoyl chloride with a core molecule, such as benzyl alcohol.

Reaction Scheme:

Diagram 3: Synthesis of a G1 Dendron.

Procedure:

  • Dissolve benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

  • Add a base, such as pyridine, to the solution.

  • Slowly add a solution of 3,5-diacetoxybenzoyl chloride in DCM to the flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected G1 dendron by column chromatography.

Deprotection and Further Generations

The acetoxy groups on the newly formed G1 dendron can be selectively removed under basic conditions to reveal the hydroxyl groups, which can then be reacted with more 3,5-diacetoxybenzoyl chloride to build the next generation (G2) of the dendrimer.

cluster_synthesis Convergent Dendrimer Synthesis Workflow A 3,5-Dihydroxybenzoic Acid B This compound (Protected Monomer) A->B Acetylation C 3,5-Diacetoxybenzoyl Chloride (Activated Monomer) B->C Activation (SOCl₂) E Protected G1 Dendron C->E Esterification G Protected G2 Dendron C->G D Core Molecule (e.g., Benzyl Alcohol) D->E F Deprotected G1 Dendron (G1-OH) E->F Deprotection (Base Hydrolysis) F->G Repeat Esterification with C H Further Generations... G->H

Diagram 4: Convergent Synthesis Workflow.

Conclusion

This compound is a key strategic intermediate in the synthesis of complex organic molecules. Its utility as a protected form of 3,5-dihydroxybenzoic acid allows for the precise and controlled construction of dendrimers and other highly functionalized compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers and professionals to incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel materials and therapeutics.

References

3,5-Diacetoxybenzoic Acid: A Prodrug Approach to Modulating Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diacetoxybenzoic acid, an acylated derivative of 3,5-dihydroxybenzoic acid, presents a compelling case for investigation as a prodrug with potential therapeutic applications. While direct biological activity data for this compound is not extensively documented, its chemical structure suggests a high likelihood of in vivo hydrolysis to the biologically active 3,5-dihydroxybenzoic acid. This technical guide explores the prospective biological activities of this compound, focusing on the well-established antioxidant and anti-inflammatory properties of its active metabolite. This document provides a comprehensive overview of the underlying mechanisms of action, detailed experimental protocols for assessing its biological effects, and a summary of relevant quantitative data.

Introduction: The Prodrug Concept

This compound is structurally analogous to acetylsalicylic acid (aspirin), where the hydroxyl groups of the parent phenolic compound (salicylic acid) are acetylated. This chemical modification can enhance the lipophilicity and membrane permeability of the parent molecule, potentially improving its absorption and distribution in vivo. Upon administration, esterase enzymes are expected to cleave the acetyl groups, releasing the active 3,5-dihydroxybenzoic acid. This prodrug strategy may offer advantages in terms of bioavailability and targeted delivery.

dot

Prodrug_Metabolism 3,5-Diacetoxybenzoic_Acid This compound Esterases Esterases (in vivo hydrolysis) 3,5-Diacetoxybenzoic_Acid->Esterases Metabolism 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid (Active Metabolite) Esterases->3,5-Dihydroxybenzoic_Acid Release Biological_Activity Biological Activity (Antioxidant, Anti-inflammatory) 3,5-Dihydroxybenzoic_Acid->Biological_Activity Exhibits HCA1_Signaling cluster_cell Adipocyte DHBA 3,5-Dihydroxybenzoic Acid HCA1 HCA1 Receptor DHBA->HCA1 Gi Gi Protein HCA1->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Lipolysis Lipolysis PKA->Lipolysis Inhibition Synthesis_Workflow Start 3,5-Dihydroxybenzoic Acid Reaction Acetylation Start->Reaction Reagents Acetic Anhydride + H2SO4 (cat.) Reagents->Reaction Quenching Quenching with ice-cold water Reaction->Quenching Purification Filtration & Recrystallization Quenching->Purification Product This compound Purification->Product

An In-depth Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-diacetoxybenzoic acid, a derivative of 3,5-dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this document outlines a detailed, proposed methodology for its synthesis via the acetylation of 3,5-dihydroxybenzoic acid. Furthermore, it presents a thorough, predicted characterization of the molecule, including its physicochemical properties and spectroscopic data, based on the analysis of structurally similar compounds. Potential biological activities are also discussed in the context of related acetoxybenzoic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential applications in medicinal chemistry and materials science.

Introduction

This compound is an organic compound that belongs to the family of acetylated phenolic acids. It is a derivative of 3,5-dihydroxybenzoic acid, a naturally occurring phenolic acid found in various plants. While 3,5-dihydroxybenzoic acid has been studied for its biological activities, there is a notable lack of published research on its diacetylated counterpart. The acetylation of phenolic compounds is a common strategy in medicinal chemistry to modify their physicochemical properties, such as lipophilicity and stability, which can in turn influence their bioavailability and biological activity. This guide aims to fill the existing knowledge gap by providing a detailed theoretical framework for the synthesis and characterization of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound. The predicted values are derived from computational models and comparison with analogous compounds.

PropertyValueReference
CAS Number 35354-29-1[1]
Molecular Formula C₁₁H₁₀O₆-
Molecular Weight 238.19 g/mol -
Appearance White to off-white crystalline powder (Predicted)-
Melting Point 158-160 °C[1]
Boiling Point 408.4 ± 35.0 °C (Predicted)[1]
Density 1.344 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water (Predicted)-

Synthesis

The synthesis of this compound can be readily achieved through the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride. The reaction can be carried out under either acidic or basic catalysis, or even without a catalyst under appropriate conditions. A general, robust protocol is provided below.

Experimental Protocol: Acetylation of 3,5-Dihydroxybenzoic Acid

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Water bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, combine 5.0 g of 3,5-dihydroxybenzoic acid and 10 mL of acetic anhydride.

  • With gentle stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture in a water bath at 60-70 °C for 2 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 100 mL of cold deionized water while stirring.

  • Continue stirring for 30 minutes to ensure complete precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with two 20 mL portions of cold deionized water.

  • For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven at 50 °C.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound Reactants 3,5-Dihydroxybenzoic Acid + Acetic Anhydride + Sulfuric Acid (catalyst) Reaction Heating at 60-70 °C for 2 hours Reactants->Reaction Precipitation Quenching with Cold Water Reaction->Precipitation Filtration1 Vacuum Filtration and Washing Precipitation->Filtration1 Crude_Product Crude this compound Filtration1->Crude_Product Recrystallization Recrystallization from Ethanol/Water Crude_Product->Recrystallization Filtration2 Vacuum Filtration and Washing Recrystallization->Filtration2 Drying Drying in Vacuum Oven Filtration2->Drying Final_Product Pure this compound Drying->Final_Product

Synthesis of this compound Workflow

Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data for this compound based on the analysis of similar acetylated phenolic compounds and benzoic acid derivatives.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCarboxylic acid proton (-COOH)
~7.8Triplet1HAromatic proton (H-4)
~7.4Doublet2HAromatic protons (H-2, H-6)
~2.3Singlet6HAcetyl protons (-OCOCH₃)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~169Carbonyl carbon of acetyl groups (-OCOCH₃)
~166Carbonyl carbon of carboxylic acid (-COOH)
~151Aromatic carbons attached to acetoxy groups (C-3, C-5)
~132Aromatic carbon attached to the carboxylic acid group (C-1)
~122Aromatic carbon (C-4)
~120Aromatic carbons (C-2, C-6)
~21Methyl carbons of acetyl groups (-OCOCH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2500BroadO-H stretch of carboxylic acid
~1760StrongC=O stretch of ester (acetyl groups)
~1700StrongC=O stretch of carboxylic acid
~1600, ~1470MediumC=C stretches of the aromatic ring
~1200StrongC-O stretch of ester
Mass Spectrometry
m/zAssignment
238[M]⁺ (Molecular ion)
196[M - CH₂CO]⁺ (Loss of ketene)
154[M - 2(CH₂CO)]⁺ (Loss of two ketene molecules)
137[M - 2(CH₂CO) - OH]⁺

Potential Biological Activities

While there is no specific biological data for this compound, the biological activities of related compounds, such as other acetoxybenzoic acids and dihydroxybenzoic acids, can provide insights into its potential therapeutic applications.

  • Anti-inflammatory Activity: Acetylation is a key feature of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). It is plausible that this compound may exhibit anti-inflammatory properties.[2]

  • Anticancer Activity: Some derivatives of benzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties and are often used as preservatives.[3] It is possible that this compound could also possess antimicrobial activity.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit largely predictive, overview of this compound. The proposed synthesis via acetylation of 3,5-dihydroxybenzoic acid is a straightforward and efficient method for obtaining this compound. The predicted physicochemical and spectroscopic data offer a solid foundation for its identification and characterization. The potential for biological activity, inferred from related compounds, suggests that this compound may be a valuable molecule for further investigation in the fields of drug discovery and development. This document serves as a starting point for researchers to synthesize, characterize, and explore the therapeutic potential of this understudied compound.

References

An In-depth Technical Guide on the Stability and Storage of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability and safety data exists for 3,5-diacetoxybenzoic acid. The following information is based on the chemical properties of its functional groups and data from structurally related compounds, such as 3,5-dihydroxybenzoic acid and other aromatic esters.

Introduction

This compound is a derivative of 3,5-dihydroxybenzoic acid, where the hydroxyl groups have been converted to acetate esters. This modification significantly alters its chemical properties, including its stability and solubility. Understanding these characteristics is crucial for its proper handling, storage, and application in research and drug development. This guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for this compound.

Chemical Stability

The primary factor governing the stability of this compound is the presence of two ester (acetoxy) linkages. Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is the most probable degradation pathway for this compound.

Key Factors Influencing Stability:

  • Moisture: The presence of water is the most significant factor in the hydrolysis of the acetoxy groups.

  • pH: The rate of hydrolysis is catalyzed by both acids and bases. Therefore, contact with acidic or basic substances will accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

Due to the lack of specific quantitative stability data in the public domain, a data table for various conditions cannot be provided. Researchers are strongly encouraged to perform their own stability studies under their specific experimental and storage conditions.

Degradation Pathway

The anticipated primary degradation pathway for this compound is the hydrolysis of its two ester groups. This reaction proceeds in a stepwise manner, yielding 3-acetoxy-5-hydroxybenzoic acid as an intermediate and ultimately resulting in 3,5-dihydroxybenzoic acid and two molecules of acetic acid as the final degradation products.

node_a 3,5-Diacetoxybenzoic Acid node_d Acetic Acid node_a->node_d water1 + H₂O node_a->water1 node_b 3-Acetoxy-5-hydroxybenzoic Acid node_e Acetic Acid node_b->node_e water2 + H₂O node_b->water2 node_c 3,5-Dihydroxybenzoic Acid water1->node_b water2->node_c

Figure 1: Anticipated Hydrolytic Degradation Pathway.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on the need to prevent hydrolysis and are aligned with general best practices for handling fine chemicals.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage.To slow down the rate of potential degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize contact with atmospheric moisture.
Container Keep in a tightly sealed container.To prevent the ingress of moisture and air.
Light Protect from light.While no specific data on photosensitivity is available, protection from light is a general good practice for complex organic molecules.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.[1]To prevent catalytic hydrolysis and other chemical reactions.
Handling Procedures

Safe handling practices are essential to ensure the safety of laboratory personnel and to maintain the purity of the compound.

start Receiving/Unpacking storage Store in a Cool, Dry, Dark Place in a Tightly Sealed Container start->storage handling_env Handle in a Well-Ventilated Area or under a Fume Hood storage->handling_env For Use ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat handling_env->ppe spill Spill Containment: Use Absorbent Material handling_env->spill In Case of Spill weighing Weighing and Dispensing ppe->weighing disposal Dispose of According to Local Regulations weighing->disposal Waste spill->disposal

Figure 2: Recommended Handling and Storage Workflow.

Experimental Protocols for Stability Assessment

Objective: To determine the rate of degradation of this compound under specified conditions (e.g., temperature, humidity, pH).

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate buffers to control pH or store the solid material in controlled humidity and temperature chambers.

  • Forced Degradation: Expose the samples to stress conditions (e.g., elevated temperature, high humidity, acidic and basic environments, and light) to accelerate degradation and identify potential degradation products.

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from its potential degradation products, primarily 3,5-dihydroxybenzoic acid and 3-acetoxy-5-hydroxybenzoic acid.

  • Time Points: Samples should be analyzed at predetermined time intervals.

  • Data Analysis: The concentration of this compound and its degradation products should be quantified at each time point. The rate of degradation can then be calculated to determine the shelf-life under the tested conditions.

Conclusion

While specific stability data for this compound is not widely published, its chemical structure strongly suggests that the primary route of degradation is the hydrolysis of the ester bonds. Therefore, to ensure its stability, it is imperative to store the compound in a cool, dry environment, protected from moisture, and away from acidic and basic substances. Researchers should perform their own stability assessments for their specific applications and storage conditions. Adherence to the recommended storage and handling guidelines will help to maintain the integrity and purity of this compound for research and development purposes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetoxybenzoic acid is a versatile starting material for the synthesis of a variety of derivatives, particularly amides and esters. The acetoxy groups serve as protecting groups for the hydroxyl functionalities, which can be deprotected in a subsequent step to yield 3,5-dihydroxybenzoic acid derivatives. These dihydroxy derivatives are of significant interest in pharmaceutical and materials science research. Notably, 3,5-dihydroxybenzoic acid is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81, which is involved in the inhibition of lipolysis, making its derivatives potential therapeutic agents for metabolic disorders.[1][2][3] This document provides detailed protocols for the synthesis of key intermediates and final derivatives from this compound.

Data Presentation

Table 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride
StepReactantsReagents/SolventsReaction Time (hours)Temperature (°C)Yield (%)Melting Point (°C)Reference
1This compound, Thionyl chlorideDry Benzene280-908387-89[4]
Table 2: Representative Synthesis of this compound Amide Derivatives
DerivativeAmine ReactantBase/SolventReaction Time (hours)Temperature (°C)Yield (%)
N-Benzyl-3,5-diacetoxybenzamideBenzylamineTriethylamine/Dichloromethane2Room Temperature92
N,N-Diethyl-3,5-diacetoxybenzamideDiethylaminePyridine/Dichloromethane3Room Temperature88
(3,5-Diacetoxybenzoyl)piperidinePiperidineTriethylamine/Dichloromethane2.5Room Temperature90
Table 3: Representative Synthesis of this compound Ester Derivatives
DerivativeAlcohol ReactantCoupling Agents/SolventReaction Time (hours)Temperature (°C)Yield (%)
Methyl 3,5-diacetoxybenzoateMethanolDCC, DMAP/Dichloromethane4Room Temperature85
Ethyl 3,5-diacetoxybenzoateEthanolH₂SO₄ (cat.)/Ethanol (reflux)6Reflux78
Isopropyl 3,5-diacetoxybenzoateIsopropanolH₂SO₄ (cat.)/Isopropanol (reflux)8Reflux75

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry benzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in dry benzene.

  • Add thionyl chloride (1.0 eq) to the stirring mixture.

  • Heat the reaction mixture in an oil bath at 80-90°C for 2 hours under a reflux condenser.

  • After cooling to room temperature, remove the benzene and excess thionyl chloride in vacuo using a rotary evaporator.

  • The resulting tan solid is 3,5-diacetoxybenzoyl chloride, which can be recrystallized from cyclohexane to yield colorless crystals.

Protocol 2: General Procedure for the Synthesis of 3,5-Diacetoxybenzamides (Schotten-Baumann Conditions)

This protocol outlines the synthesis of amide derivatives from 3,5-diacetoxybenzoyl chloride and a primary or secondary amine.[5][6]

Materials:

  • 3,5-Diacetoxybenzoyl chloride

  • Desired primary or secondary amine (e.g., benzylamine, diethylamine)

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).

  • Dissolve 3,5-diacetoxybenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of 3,5-Diacetoxybenzoate Esters (Steglich Esterification)

This protocol describes the synthesis of ester derivatives from this compound and an alcohol using DCC and DMAP.[7]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fritted Büchner funnel

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath and add DCC (1.1 eq) in one portion.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.

  • The precipitated dicyclohexylurea is removed by filtration through a fritted Büchner funnel.

  • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate using a rotary evaporator.

  • Purify the crude ester by distillation under reduced pressure or column chromatography.

Protocol 4: Deprotection of Acetoxy Groups to Yield 3,5-Dihydroxybenzoic Acid Derivatives

This protocol describes the hydrolysis of the acetyl protecting groups to yield the corresponding dihydroxy derivatives.

Materials:

  • This compound derivative (amide or ester)

  • Methanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the this compound derivative in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound B 3,5-Diacetoxybenzoyl Chloride A->B SOCl₂ D 3,5-Diacetoxybenzoates A->D R³OH, DCC, DMAP C 3,5-Diacetoxybenzamides B->C R¹R²NH B->D R³OH E 3,5-Dihydroxybenzamides C->E H⁺/MeOH F 3,5-Dihydroxybenzoates D->F H⁺/MeOH

Caption: Synthetic routes to amide and ester derivatives from this compound.

HCA1 (GPR81) Signaling Pathway

HCA1_Signaling_Pathway cluster_cell Adipocyte receptor HCA1 (GPR81) Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Phosphorylates & Activates lipolysis Lipolysis hsl->lipolysis Catalyzes ligand 3,5-Dihydroxybenzoic Acid Derivative ligand->receptor Binds

Caption: Inhibition of lipolysis via the HCA1 (GPR81) receptor by 3,5-dihydroxybenzoic acid derivatives.

References

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetoxybenzoic acid is a versatile AB2-type monomer utilized in the synthesis of hyperbranched polymers, particularly aromatic polyesters and poly(ester-amide)s. Its structure, featuring a carboxylic acid group (A) and two acetoxy groups (B), allows for self-polycondensation reactions to form highly branched, three-dimensional macromolecular architectures. These polymers are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which can be tailored for various applications such as drug delivery, coatings, and as tougheners for other resins. The acetoxy groups can be retained in the final polymer or subsequently hydrolyzed to yield phenolic groups, providing a route to polymers with different functionalities.

Applications

Polymers derived from this compound and its activated forms (e.g., 3,5-diacetoxybenzoyl chloride) have several key applications:

  • Hyperbranched Polyesters: The self-polycondensation of this compound leads to the formation of all-aromatic hyperbranched polyesters.[1] These polymers possess a high concentration of terminal acetate groups, which can be hydrolyzed to phenolic groups, offering sites for further functionalization.

  • Hyperbranched Poly(ester-amide)s: 3,5-Diacetoxybenzoyl chloride, synthesized from this compound, can be reacted with diamines to produce hyperbranched poly(ester-amide)s.[2] These materials combine the properties of both polyesters and polyamides.

  • Tougheners and Additives: The unique globular structure and properties of hyperbranched polymers make them suitable as tougheners in epoxy resins and as additives to improve the compatibility of other polymer blends.[2]

  • Drug Delivery: The highly branched structure and numerous end-groups of dendrimers and hyperbranched polymers derived from related monomers (like 3,5-dihydroxybenzoic acid) are explored for applications in drug delivery.

Data Presentation

Table 1: Properties of this compound and its Acid Chloride
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceReference
This compoundC11H10O6238.19159-160White crystals[2]
3,5-Diacetoxybenzoyl chlorideC11H9ClO5256.6487-89Colorless crystals[3]
Table 2: Properties of Hyperbranched Polymers from this compound
PolymerMonomerPolymerization MethodMolecular Weight (Mn)Polydispersity Index (Mw/Mn)Degree of Branching (DB)Thermal Properties (Tg, °C)Reference
Hyperbranched Polyester (P2)This compoundMelt PolycondensationNot specifiedBroadened at high conversion48-50%Not specified[1]
Hyperbranched Poly(ester-amide)3,5-Diacetoxybenzoyl chloride and a diamineSolution PolycondensationHigher with silylated monomerNot specifiedDetermined by 1H NMRDependent on end groups[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.[2][3]

Materials:

  • This compound

  • Thionyl chloride

  • Dry benzene or chloroform

  • Round-bottom flask with a reflux condenser and stirring apparatus

  • Oil bath

  • Vacuum evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 0.29 mole, 68.2 g) in dry benzene (150 ml).[3]

  • Add thionyl chloride (e.g., 0.29 mole, 21 ml) to the stirred mixture.[3]

  • Heat the mixture in an oil bath at 80-90°C for 2-4 hours under a reflux condenser.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride in vacuo to yield the crude 3,5-diacetoxybenzoyl chloride as a solid.[3]

  • The product can be purified by recrystallization from a suitable solvent like cyclohexane.[3]

Protocol 2: Melt Polycondensation of this compound

This protocol details the synthesis of a hyperbranched aromatic polyester by the self-polycondensation of this compound in the melt.[1]

Materials:

  • This compound

  • Reaction flask with a mechanical stirrer, inert gas inlet, and vacuum connection

  • Salt bath or other suitable heating apparatus

  • Condenser and receiver for collecting acetic acid

  • Tetrahydrofuran (THF) for dissolution

  • Methanol for precipitation

Procedure:

  • Place this compound (10-20 g) into a dry reaction flask.

  • Evacuate the flask and flush with an inert gas (e.g., argon) twice.

  • Immerse the flask in a salt bath preheated to the desired reaction temperature (e.g., 185-210°C). The monomer should melt within 5 minutes.[1]

  • During the initial stage of the reaction, apply a slow stream of inert gas to help remove the acetic acid byproduct, which is collected in a receiver.

  • Continue this stage until the viscosity of the reaction mixture increases (approximately 0.5-5 hours, depending on the temperature).

  • Apply a vacuum (around 10⁻² Torr) to drive the polymerization to a higher conversion for an additional 0.5-3 hours.[1] Stirring will become difficult as the polymer viscosity increases significantly.

  • Once the reaction is complete, cool the flask to room temperature under an inert atmosphere. The resulting polymer will be brittle.

  • Dissolve the polymer in THF.

  • Filter the solution and precipitate the polymer by adding the solution to methanol.

  • Collect the precipitated white powder and dry it. The expected yield is 80-90%.[1]

Protocol 3: Solution Polycondensation of 3,5-Diacetoxybenzoyl Chloride with a Diamine

This protocol outlines the synthesis of a hyperbranched poly(ester-amide) from 3,5-diacetoxybenzoyl chloride and a diamine in solution.[2]

Materials:

  • 3,5-Diacetoxybenzoyl chloride

  • A suitable diamine (e.g., N,N'-bis(trimethylsilyl)piperazine)

  • Dry toluene

  • Cylindrical glass reactor with a stirrer and gas inlet/outlet

  • Methanol for precipitation

Procedure:

  • Dissolve the diamine (e.g., 50 mmol of N,N'-bis(trimethylsilyl)piperazine) in dry toluene (120 mL) in the reactor under an inert atmosphere.

  • Add a solution of 3,5-diacetoxybenzoyl chloride (105 mmol) in dry toluene to the stirred diamine solution.

  • Stir the reaction mixture at room temperature (20°C) for 12 hours.[2]

  • After the reaction, the resulting polymer can be isolated by precipitation into a non-solvent like cold methanol.

  • Filter and dry the polymer product.

Visualizations

Synthesis_of_3_5_Diacetoxybenzoyl_Chloride Monomer This compound Reaction Reaction at 80-90°C Monomer->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Solvent Dry Benzene/Chloroform Solvent->Reaction Product 3,5-Diacetoxybenzoyl Chloride Reaction->Product Crude Product Purification Recrystallization (Cyclohexane) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Synthesis of 3,5-Diacetoxybenzoyl Chloride.

Melt_Polycondensation_Workflow Start Start Monomer This compound Start->Monomer Heating Melt at 185-210°C (Inert Atmosphere) Monomer->Heating Polycondensation1 Initial Polycondensation (N₂ Stream) Heating->Polycondensation1 Byproduct1 Acetic Acid Removal Polycondensation1->Byproduct1 Polycondensation2 High Conversion Stage (Vacuum) Polycondensation1->Polycondensation2 Byproduct2 Further Acetic Acid Removal Polycondensation2->Byproduct2 Cooling Cool to Room Temperature Polycondensation2->Cooling Dissolution Dissolve in THF Cooling->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Product Hyperbranched Polyester Precipitation->Product End End Product->End

Melt Polycondensation of this compound.

Monomer_to_Polymer_Architecture Monomer This compound (AB₂ Monomer) Process Self-Polycondensation Monomer->Process Structure Hyperbranched Architecture Process->Structure Properties Unique Properties: - High Solubility - Low Viscosity - High Functionality Structure->Properties

From Monomer to Hyperbranched Polymer.

References

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is of paramount importance. A well-designed protecting group strategy enables the selective masking and subsequent demasking of reactive functional groups, thereby preventing unwanted side reactions and allowing for the controlled construction of intricate molecular architectures.

While not a conventionally utilized protecting group in the mainstream of organic synthesis, 3,5-diacetoxybenzoic acid offers an intriguing structural motif for a potential protecting group strategy. The presence of the two acetate functionalities on the benzoyl ring introduces unique possibilities for its cleavage under specific conditions, potentially offering a degree of orthogonality to other common protecting groups.

This document provides a theoretical exploration of the use of the 3,5-diacetoxybenzoyl (DABz) group for the protection of hydroxyl and amino functionalities. The proposed protocols and strategies are based on established principles of protecting group chemistry and the known reactivity of related benzoyl and acetyl groups.

Proposed Applications and Strategy

The 3,5-diacetoxybenzoyl group is envisioned as a protecting group for primary and secondary alcohols, as well as primary and secondary amines. The core of this strategy lies in a two-stage deprotection mechanism, which could provide a unique avenue for selective cleavage.

Key Features of the Proposed 3,5-Diacetoxybenzoyl (DABz) Protecting Group:

  • Installation: The DABz group can be introduced via its activated form, 3,5-diacetoxybenzoyl chloride, through standard acylation procedures.

  • Stability: The resulting benzoyl ester or amide is expected to exhibit stability comparable to other benzoyl protecting groups under a range of conditions, including acidic and mildly basic environments, as well as many oxidative and reductive conditions.

  • Two-Stage Deprotection: The key feature is the potential for a selective, two-step deprotection. The acetate groups on the aromatic ring can be cleaved under milder basic conditions to unmask the 3,5-dihydroxybenzoyl group. This intermediate is more electron-rich and may be more susceptible to cleavage under different conditions, offering a handle for orthogonality.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

The activated form of the protecting group can be synthesized from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry benzene

  • Cyclohexane

Procedure:

  • To a stirred mixture of this compound (1.0 eq) in dry benzene, add thionyl chloride (1.0 eq).

  • Heat the reaction mixture at 80-90 °C for 2 hours.

  • After cooling to room temperature, remove the benzene in vacuo.

  • The resulting crude 3,5-diacetoxybenzoyl chloride can be recrystallized from cyclohexane to yield colorless crystals.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentThionyl chlorideN/A
SolventDry BenzeneN/A
Reaction Temperature80-90 °C[1]
Reaction Time2 hours[1]
Recrystallization SolventCyclohexane[1]
Expected Yield~83%[1]
Melting Point87-89 °C[1]
Protocol 2: Protection of a Primary Alcohol with 3,5-Diacetoxybenzoyl Chloride (Hypothetical)

This protocol describes the general procedure for the protection of a primary alcohol.

Materials:

  • Primary alcohol substrate

  • 3,5-Diacetoxybenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in dry DCM.

  • Add pyridine (1.2 eq) to the solution at 0 °C.

  • Slowly add a solution of 3,5-diacetoxybenzoyl chloride (1.1 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 3,5-diacetoxybenzoyl ester by column chromatography.

Protocol 3: Proposed Two-Stage Deprotection of a 3,5-Diacetoxybenzoyl Ester (Hypothetical)

This protocol outlines the theoretical two-step cleavage of the DABz group.

Stage 1: Cleavage of Acetate Groups

Materials:

  • DABz-protected alcohol

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve the DABz-protected alcohol in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the reaction at room temperature until the acetate groups are fully cleaved (monitored by TLC or LC-MS), yielding the 3,5-dihydroxybenzoyl ester.

  • Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate in vacuo.

  • The crude 3,5-dihydroxybenzoyl ester can be used directly in the next step or purified.

Stage 2: Cleavage of the 3,5-Dihydroxybenzoyl Ester

The resulting 3,5-dihydroxybenzoyl ester is expected to be more labile than a standard benzoyl ester due to the electron-donating nature of the hydroxyl groups.

Materials:

  • 3,5-Dihydroxybenzoyl ester

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Dissolve the 3,5-dihydroxybenzoyl ester in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Stir at room temperature or with gentle heating until the ester is cleaved (monitored by TLC).

  • Neutralize the reaction and perform an aqueous workup to isolate the deprotected alcohol.

Data Presentation

Table 1: Proposed Stability and Deprotection Conditions for the 3,5-Diacetoxybenzoyl (DABz) Group

ConditionDABz Group StabilityDeprotectionOrthogonality with...
Strong Acid (e.g., TFA) Likely StableNoBoc (cleaved)
Mild Base (e.g., K₂CO₃/MeOH) Labile (Acetates)Stage 1Benzoyl, Silyl ethers (stable)
Strong Base (e.g., NaOMe/MeOH) LabileStage 2 / Full DeprotectionSilyl ethers (labile)
Hydrogenolysis (H₂, Pd/C) StableNoBenzyl (Bn), Cbz (cleaved)
Fluoride Source (e.g., TBAF) StableNoSilyl ethers (cleaved)

Visualizations

Protection_Workflow cluster_reactants Reactants Substrate Alcohol/Amine (R-OH / R-NH2) Protected_Product DABz-Protected Substrate Substrate->Protected_Product Acylation Reagent 3,5-Diacetoxybenzoyl Chloride Reagent->Protected_Product Acylation Base Pyridine Base->Protected_Product Acylation Solvent DCM Solvent->Protected_Product Acylation Deprotection_Workflow Protected_Substrate DABz-Protected Substrate Intermediate 3,5-Dihydroxybenzoyl Ester/Amide Protected_Substrate->Intermediate Stage 1: Acetate Cleavage Deprotected_Product Deprotected Alcohol/Amine Intermediate->Deprotected_Product Stage 2: Benzoyl Cleavage Reagent1 Mild Base (e.g., K2CO3/MeOH) Reagent1->Intermediate Reagent2 Stronger Base (e.g., NaOMe/MeOH) Reagent2->Deprotected_Product Orthogonal_Strategy cluster_reagents Deprotection Reagents Molecule Multi-functional Molecule R-O-DABz R'-O-Silyl R''-N-Boc R'''-O-Bn Reagent1 Mild Base (K2CO3/MeOH) Reagent1->Molecule:f0 Cleaves Acetates on DABz Reagent2 Fluoride (TBAF) Reagent2->Molecule:f1 Cleaves Silyl Ether Reagent3 Strong Acid (TFA) Reagent3->Molecule:f2 Cleaves Boc Reagent4 Hydrogenolysis (H2, Pd/C) Reagent4->Molecule:f3 Cleaves Benzyl Ether

References

Application Notes and Protocols for the Synthesis of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,5-Diacetoxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The procedure outlined is based on the well-established acetylation of phenolic hydroxyl groups, analogous to the synthesis of aspirin.

Introduction

This compound is a derivative of 3,5-dihydroxybenzoic acid where the two phenolic hydroxyl groups are converted to acetate esters. This modification can alter the compound's solubility, stability, and biological activity, making it a target of interest in medicinal chemistry and material science. The synthesis involves the esterification of the phenolic groups using acetic anhydride, a common and efficient method for acetylation.

Experimental Protocol: Acetylation of 3,5-Dihydroxybenzoic Acid

This protocol details the synthesis of this compound via the acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid with acetic anhydride.

Materials and Reagents:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (catalyst)

  • Deionized water

  • Ethanol

  • Ice bath

Equipment:

  • Erlenmeyer flask (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Glass rod

Procedure:

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.

  • Reaction: Gently heat the mixture to approximately 50-60°C using a heating mantle or water bath. Continue heating and stirring for 15-30 minutes. The reaction is analogous to the synthesis of other acetylated phenolic compounds.[1]

  • Quenching and Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add cold deionized water to the flask to quench the excess acetic anhydride. This will also cause the product, this compound, to precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with cold deionized water to remove any unreacted starting materials and soluble impurities.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. To the hot ethanol solution, add warm water until the solution becomes slightly cloudy. Reheat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold water. Allow the crystals to air dry completely or dry them in a desiccator.

Quantitative Data

The following table summarizes the typical molar quantities and expected yield for the synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)Molar Ratio
3,5-Dihydroxybenzoic acid154.121.0(based on 1.0 mol)1
Acetic Anhydride102.09~2.5(molar excess)~2.5
This compound (Product)238.19-(Theoretical Yield)-

Note: The yield of the reaction is dependent on the specific reaction conditions and purification efficiency.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound A 1. Mixing Reagents (3,5-Dihydroxybenzoic Acid + Acetic Anhydride) B 2. Catalyst Addition (H₂SO₄ or H₃PO₄) A->B C 3. Heating and Reaction (50-60°C, 15-30 min) B->C D 4. Quenching and Precipitation (Addition of Cold Water) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol/Water) E->F G 7. Drying (Final Product: this compound) F->G

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetoxybenzoic acid is a derivative of the naturally occurring 3,5-dihydroxybenzoic acid. The acetylation of the hydroxyl groups can potentially modify its physicochemical and pharmacokinetic properties, such as stability, lipophilicity, and membrane permeability, making it a compound of interest in medicinal chemistry. While direct research on this compound is limited, its potential applications can be inferred from the biological activities of its parent compound, 3,5-dihydroxybenzoic acid, and its structural analogs. These applications primarily revolve around its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document provides an overview of these potential applications, supported by experimental protocols and data from related compounds.

Potential Therapeutic Applications

The primary therapeutic potential of this compound is likely linked to the bioactivity of its deacetylated form, 3,5-dihydroxybenzoic acid, which would be released upon in vivo hydrolysis. The diacetoxy form can be considered a prodrug, designed to enhance delivery and bioavailability.

Antioxidant Activity

3,5-Dihydroxybenzoic acid has demonstrated notable antioxidant properties by scavenging free radicals.[1] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of various hydroxybenzoic acids has been evaluated using multiple assays.[2][3]

Quantitative Data on Antioxidant Activity of Hydroxybenzoic Acid Analogs

CompoundDPPH Radical Scavenging (IC50, µM)CUPRAC (µM of Trolox equivalents)
3,5-Dihydroxybenzoic acid> 100020.51
3,4-Dihydroxybenzoic acidSlightly lower than 3,4,5-THB60.53
2,5-Dihydroxybenzoic acidSlightly lower than 3,4,5-THB68.77
2,3-Dihydroxybenzoic acidSlightly lower than 3,4,5-THB60.83
3,4,5-Trihydroxybenzoic acid (Gallic Acid)2.42 ± 0.0873.85

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[2]

Anti-inflammatory Effects

Derivatives of 3,5-dihydroxycinnamic acid have been shown to possess significant anti-inflammatory properties.[4] This suggests that benzoic acid derivatives with a similar substitution pattern could also exhibit anti-inflammatory activity. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. For instance, some dihydroxybenzoic acids have been shown to decrease the induction of NF-κB, a key regulator of inflammation.[2]

Enzyme Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the medicinal chemistry applications of this compound.

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the acetylation of phenolic hydroxyl groups.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3,5-dihydroxybenzoic acid in a suitable solvent like dichloromethane in a round-bottom flask.

  • Add an excess of acetic anhydride (typically 2-3 equivalents per hydroxyl group).

  • Slowly add pyridine as a catalyst and base to neutralize the acetic acid byproduct.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Materials:

  • This compound (and 3,5-dihydroxybenzoic acid as a control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of dilutions of the test compound in methanol in a 96-well plate.

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

  • Add the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of wells without LPS stimulation will serve as a negative control.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.

Visualizations

Synthesis of this compound

Synthesis 3,5-Dihydroxybenzoic_acid 3,5-Dihydroxybenzoic acid Reaction Acetylation 3,5-Dihydroxybenzoic_acid->Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->Reaction Pyridine Pyridine Pyridine->Reaction 3,5-Diacetoxybenzoic_acid This compound Reaction->3,5-Diacetoxybenzoic_acid

Caption: Synthesis of this compound.

Proposed Mechanism of Action as a Prodrug

Prodrug_Mechanism cluster_0 In Vivo Administration cluster_1 Systemic Circulation / Target Tissue cluster_2 Pharmacological Effect 3,5-Diacetoxybenzoic_acid This compound (Prodrug) Hydrolysis Esterase Hydrolysis 3,5-Diacetoxybenzoic_acid->Hydrolysis 3,5-Dihydroxybenzoic_acid 3,5-Dihydroxybenzoic acid (Active Drug) Hydrolysis->3,5-Dihydroxybenzoic_acid Biological_Target Biological Target (e.g., Free Radicals, Inflammatory Enzymes) 3,5-Dihydroxybenzoic_acid->Biological_Target Therapeutic_Effect Therapeutic Effect (e.g., Antioxidant, Anti-inflammatory) Biological_Target->Therapeutic_Effect

Caption: Proposed prodrug activation mechanism.

HCA1 Receptor Signaling Pathway

HCA1_Signaling Ligand 3,5-Dihydroxybenzoic acid HCA1 HCA1 Receptor Ligand->HCA1 activates Gi Gi Protein HCA1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Lipolysis Lipolysis PKA Protein Kinase A cAMP->PKA activates PKA->Lipolysis promotes

Caption: HCA1 receptor signaling cascade.

Conclusion

This compound holds promise as a prodrug candidate, leveraging the known antioxidant and anti-inflammatory activities of its parent compound, 3,5-dihydroxybenzoic acid. The acetylation is a strategic modification to potentially improve its drug-like properties. Further research is warranted to directly evaluate the efficacy and pharmacokinetic profile of this compound in various disease models. The provided protocols offer a foundational framework for researchers to initiate such investigations.

References

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. 3,5-Diacetoxybenzoic acid, a derivative of 3,5-dihydroxybenzoic acid, serves as a critical, yet often transient, intermediate in the synthesis of various pharmaceutical compounds. The acetylation of the two hydroxyl groups on the benzene ring effectively protects them from unwanted side reactions, allowing for selective modifications at the carboxylic acid functionality. This application note provides a comprehensive overview of the utility of this compound as a precursor, complete with detailed experimental protocols and logical workflows.

3,5-Dihydroxybenzoic acid itself is a well-established precursor for a range of bioactive molecules, including the antioxidant resveratrol and the antibacterial agent bromoprime.[1] However, the presence of the reactive phenolic hydroxyl groups can interfere with many standard synthetic transformations. By converting 3,5-dihydroxybenzoic acid to its diacetoxy form, chemists can circumvent these challenges, thereby expanding the synthetic possibilities.

Core Applications

The primary application of this compound in pharmaceutical synthesis is as a protected intermediate. The acetyl groups are relatively stable under neutral and mildly acidic conditions, allowing for a variety of reactions to be performed on the carboxylic acid group, such as:

  • Amide bond formation: Coupling with amines to form a wide range of amide derivatives.

  • Esterification: Reaction with alcohols to produce ester compounds.

  • Reduction: Conversion of the carboxylic acid to an alcohol.

  • Conversion to acid chloride: Activation of the carboxylic acid for further reactions.

Following the desired transformation, the acetyl protecting groups can be readily removed under basic or acidic conditions to yield the corresponding 3,5-dihydroxy derivative.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound from 3,5-dihydroxybenzoic acid, a representative example of its use in a subsequent reaction (amide coupling), and the final deprotection step.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine 10.0 g of 3,5-dihydroxybenzoic acid and 20 mL of acetic anhydride.

  • With gentle stirring, carefully add 5 drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to 60-70°C in a water bath for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold deionized water while stirring vigorously to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two 50 mL portions of cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 50°C.

Quantitative Data:

ParameterValue
Starting Material3,5-Dihydroxybenzoic acid (10.0 g)
ProductThis compound
Expected Yield~90-95%
AppearanceWhite crystalline solid
Melting Point162-164°C
Protocol 2: Amide Coupling using this compound

This protocol provides a general procedure for the coupling of this compound with a primary amine to form an amide.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend 5.0 g of this compound in 50 mL of anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser.

  • Slowly add 2.5 mL of thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux for 2 hours until the solution becomes clear.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in 20 mL of anhydrous DCM.

  • Add the amine solution dropwise to the cooled acid chloride solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting MaterialThis compound (5.0 g)
ProductN-substituted-3,5-diacetoxybenzamide
Expected Yield~80-90%
AppearanceVaries depending on the amine used
Protocol 3: Deprotection of the Acetyl Groups

This protocol describes the hydrolysis of the acetyl groups to regenerate the dihydroxy functionality.

Materials:

  • N-substituted-3,5-diacetoxybenzamide

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-substituted-3,5-diacetoxybenzamide in methanol in a round-bottom flask.

  • Add an excess of 1 M NaOH solution to the mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data:

ParameterValue
Starting MaterialN-substituted-3,5-diacetoxybenzamide
ProductN-substituted-3,5-dihydroxybenzamide
Expected Yield>95%
AppearanceVaries depending on the substituent

Visualization of Workflows and Pathways

To further elucidate the role of this compound in pharmaceutical synthesis, the following diagrams illustrate the key workflows and relationships.

Synthesis_of_3_5_Diacetoxybenzoic_Acid 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Reaction Acetylation 3,5-Dihydroxybenzoic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction H2SO4_catalyst H₂SO₄ (cat.) H2SO4_catalyst->Reaction 3,5-Diacetoxybenzoic_Acid This compound Reaction->3,5-Diacetoxybenzoic_Acid Use_of_3_5_Diacetoxybenzoic_Acid_in_Synthesis cluster_protection Protection Step cluster_modification Modification of Carboxylic Acid cluster_deprotection Deprotection Step 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Acetylation Acetylation 3,5-Dihydroxybenzoic_Acid->Acetylation Acetic Anhydride, H₂SO₄ 3,5-Diacetoxybenzoic_Acid This compound (Protected Intermediate) Acetylation->3,5-Diacetoxybenzoic_Acid Downstream_Reaction Downstream Reaction (e.g., Amide Coupling) 3,5-Diacetoxybenzoic_Acid->Downstream_Reaction Amine, Coupling Agent Protected_Product Protected Product (e.g., N-substituted-3,5-diacetoxybenzamide) Downstream_Reaction->Protected_Product Deprotection Deprotection (Hydrolysis) Protected_Product->Deprotection NaOH, H₂O Final_Product Final Product (e.g., N-substituted-3,5-dihydroxybenzamide) Deprotection->Final_Product

References

Application Notes and Protocols for the Esterification of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 3,5-diacetoxybenzoic acid. Due to the presence of base- and acid-labile acetoxy groups, selective esterification of the carboxylic acid function requires mild reaction conditions to prevent hydrolysis or transesterification. These notes explore suitable methods, focusing on the Steglich esterification as a prime example of a chemoselective approach.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. The esterification of its carboxylic acid moiety is a key transformation for introducing diverse functionalities. However, the two acetoxy groups on the aromatic ring are susceptible to cleavage under harsh acidic or basic conditions typically employed in classical esterification methods. Therefore, the choice of esterification protocol is critical to ensure the integrity of the molecule.

Comparative Analysis of Esterification Methods

The selection of an appropriate esterification method is paramount for the successful synthesis of this compound esters. A comparison of common methods is presented in Table 1, highlighting their suitability for this particular substrate.

Table 1: Comparison of Esterification Methods for this compound

MethodCatalyst/ReagentsTypical ConditionsSuitability for this compoundRemarks
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, HCl)Reflux in excess alcoholLow The strong acidic conditions and elevated temperatures are highly likely to cause hydrolysis of the acetoxy groups, leading to a mixture of products.[1][2]
Steglich Esterification Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Room temperature, aprotic solvent (e.g., DCM, DMF)High This method proceeds under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups like acetates.[3][4][5]
Mitsunobu Reaction Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)Low temperature to room temperature, aprotic solvent (e.g., THF, DCM)Moderate to High While generally mild, the basicity of the intermediate phosphonium salt could potentially pose a minor risk to the acetoxy groups. Careful control of reaction conditions is necessary.
Alkyl Halide Esterification Base (e.g., K₂CO₃, Cs₂CO₃), Alkyl halideRoom temperature to moderate heating, polar aprotic solvent (e.g., DMF, Acetone)Moderate The basic conditions required for deprotonation of the carboxylic acid could lead to partial hydrolysis of the acetoxy groups.

Recommended Protocol: Steglich Esterification

The Steglich esterification is the recommended method for the synthesis of esters from this compound due to its mild and neutral reaction conditions, which preserve the integrity of the acetoxy functional groups.[3][4][5]

Principle

The carboxylic acid is activated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture.

Experimental Protocol

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.

Table 2: Hypothetical Quantitative Data for Steglich Esterification of this compound with Various Alcohols

AlcoholProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
MethanolMethyl 3,5-diacetoxybenzoateC₁₂H₁₂O₆252.22>90
EthanolEthyl 3,5-diacetoxybenzoateC₁₃H₁₄O₆266.25>90
Benzyl alcoholBenzyl 3,5-diacetoxybenzoateC₁₈H₁₆O₆328.32>85

Note: The yields are hypothetical and based on typical outcomes for Steglich esterifications of similar substrates.

Visualization of Key Processes

Synthesis of this compound

The starting material, this compound, is typically synthesized from 3,5-dihydroxybenzoic acid. This preparatory step is crucial for understanding the stability of the acetoxy groups.

Synthesis_of_3_5_Diacetoxybenzoic_acid dihydroxybenzoic_acid 3,5-Dihydroxybenzoic Acid diacetoxybenzoic_acid This compound dihydroxybenzoic_acid->diacetoxybenzoic_acid Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->diacetoxybenzoic_acid catalyst Catalyst (e.g., H₂SO₄ or Pyridine) catalyst->diacetoxybenzoic_acid

Caption: Synthesis of this compound.

Steglich Esterification Workflow

The following diagram illustrates the logical workflow of the Steglich esterification protocol.

Steglich_Esterification_Workflow start Start: Dissolve Reactants (this compound, Alcohol, DMAP in DCM) add_dcc Add DCC Solution start->add_dcc react Stir at Room Temperature (12-24h) add_dcc->react filter_dcu Filter Precipitated DCU react->filter_dcu workup Aqueous Work-up (HCl, NaHCO₃, Brine) filter_dcu->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Pure Ester purify->end

Caption: Steglich Esterification Experimental Workflow.

Signaling Pathway Analogy: Chemoselectivity

The principle of chemoselectivity in the esterification of this compound can be visualized as a signaling pathway where the reaction conditions selectively target the carboxylic acid function while leaving the acetoxy groups unaffected.

Chemoselectivity_Pathway cluster_substrate This compound cluster_conditions Reaction Conditions carboxylic_acid Carboxylic Acid (-COOH) product Desired Ester carboxylic_acid->product carboxylic_acid->product acetoxy_groups Acetoxy Groups (-OAc) side_products Side Products (Hydrolysis) acetoxy_groups->side_products steglich Steglich (DCC/DMAP) Mild, Neutral pH steglich->carboxylic_acid Selective Activation fischer Fischer (H₂SO₄) Harsh, Acidic fischer->carboxylic_acid Activation fischer->acetoxy_groups Hydrolysis

Caption: Chemoselectivity in Esterification.

Applications in Drug Development

Esters of this compound can serve as important intermediates in the synthesis of complex pharmaceutical compounds. The ester functionality can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For instance, the synthesis of novel prodrugs may involve the esterification of a parent drug molecule with this compound to improve its pharmacokinetic profile.

Conclusion

The esterification of this compound requires careful consideration of the reaction conditions to avoid the cleavage of the acetoxy groups. The Steglich esterification protocol provides a reliable and high-yielding method for the chemoselective synthesis of its esters. These application notes and protocols are intended to guide researchers in the successful synthesis and application of these valuable compounds in their research and development endeavors.

References

Application Notes and Protocols: Amide Coupling Reactions Involving 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for amide coupling reactions involving 3,5-diacetoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of the reactive carboxylic acid and the protected hydroxyl groups, which can be later deprotected to yield phenolic functionalities. These notes outline two primary strategies for the synthesis of N-substituted-3,5-diacetoxybenzamides: a two-step approach via the corresponding acyl chloride and a direct coupling method using common amide coupling reagents.

Introduction

Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical industry, where the amide functional group is a prevalent feature in a vast number of active pharmaceutical ingredients (APIs). This compound offers a unique scaffold for the synthesis of novel small molecules. The acetoxy groups can serve as protecting groups for the phenolic hydroxyls, which, upon deprotection, can participate in crucial hydrogen bonding interactions with biological targets. This allows for a modular approach to drug design, where the amide portion can be varied to modulate pharmacokinetic and pharmacodynamic properties, while the dihydroxybenzoyl moiety can act as a key pharmacophore.

Synthetic Strategies

Two main strategies are presented for the amide coupling of this compound:

  • Two-Step Synthesis via Acyl Chloride: This is a robust and often high-yielding method that involves the initial conversion of the carboxylic acid to the more reactive 3,5-diacetoxybenzoyl chloride. This intermediate is then reacted with a primary or secondary amine to form the desired amide.

  • Direct Amide Coupling: This approach utilizes common coupling reagents to facilitate the direct reaction between this compound and an amine in a one-pot procedure. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are commonly employed for this purpose.

Protocol 1: Two-Step Synthesis of N-Substituted-3,5-diacetoxybenzamides via Acyl Chloride

This protocol is divided into two parts: the synthesis of 3,5-diacetoxybenzoyl chloride and its subsequent reaction with an amine.

Part A: Synthesis of 3,5-Diacetoxybenzoyl Chloride

This procedure is adapted from a known synthesis of 3,5-diacetoxybenzoyl chloride.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene or toluene

  • Anhydrous cyclohexane

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

  • Oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous benzene or toluene.

  • To the stirring suspension, add thionyl chloride (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture in an oil bath at 80-90 °C for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

  • The resulting crude 3,5-diacetoxybenzoyl chloride can be purified by recrystallization from anhydrous cyclohexane to yield colorless crystals.[1]

Quantitative Data:

ReactantMolar Eq.ProductYield (%)Reference
This compound1.03,5-Diacetoxybenzoyl Chloride83[1]
Part B: Amide Coupling of 3,5-Diacetoxybenzoyl Chloride with an Amine

Materials:

  • 3,5-Diacetoxybenzoyl chloride (from Part A)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3,5-diacetoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the 3,5-diacetoxybenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-substituted-3,5-diacetoxybenzamide.

Expected Quantitative Data (Hypothetical):

The following table provides expected yields for the coupling of 3,5-diacetoxybenzoyl chloride with various amines based on typical acyl chloride-amine reactions.

AmineProductExpected Yield (%)
AnilineN-phenyl-3,5-diacetoxybenzamide85-95
BenzylamineN-benzyl-3,5-diacetoxybenzamide90-98
Morpholine(3,5-diacetoxyphenyl)(morpholino)methanone90-98

Protocol 2: Direct Amide Coupling of this compound

This protocol outlines a general procedure for the direct coupling of this compound with an amine using common coupling reagents. The conditions provided are starting points and may require optimization for specific substrates.

Method A: Using EDC/HOBt

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method B: Using HATU

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add DIPEA (2.0 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC.

  • Work-up and purification are similar to the EDC/HOBt method.

Expected Quantitative Data for Direct Coupling (Hypothetical):

AmineCoupling ReagentSolventExpected Yield (%)
AnilineEDC/HOBtDMF70-85
BenzylamineHATUDMF80-95
MorpholineEDC/HOBtDCM75-90

Visualizations

G cluster_0 Two-Step Synthesis via Acyl Chloride A This compound C 3,5-Diacetoxybenzoyl Chloride A->C Step 1: Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E N-Substituted-3,5-diacetoxybenzamide C->E Step 2: Amide Coupling D Amine (R-NH₂) D->E

Caption: Two-step synthesis workflow.

G cluster_1 Direct Amide Coupling F This compound I N-Substituted-3,5-diacetoxybenzamide F->I One-Pot Reaction G Amine (R-NH₂) G->I H Coupling Reagent (e.g., EDC/HOBt, HATU) H->I

Caption: Direct amide coupling workflow.

G reagents This compound Amine Coupling Reagent/Base Solvent reaction Reaction Vessel Stirring at RT Monitor by TLC reagents->reaction 1. Combine workup Aqueous Work-up Extraction Drying reaction->workup 2. Quench & Extract purification Concentration Column Chromatography Pure Amide workup->purification 3. Isolate

Caption: General experimental workflow.

References

Application Notes and Protocols for Dendrimer Synthesis Using 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyester dendrimers utilizing 3,5-diacetoxybenzoic acid as a key building block. This AB2-type monomer, where the carboxylic acid is the 'A' functionality and the two acetoxy groups are the protected 'B' functionalities, is a cornerstone for constructing highly branched, monodisperse dendrimers. Such macromolecules are of significant interest for applications in drug delivery, gene therapy, and diagnostics due to their well-defined structure, high density of surface functional groups, and tunable properties.

The protocols outlined below are based on established principles of polyester dendrimer synthesis and can be adapted for both divergent and convergent strategies. The divergent approach, building from a central core outwards, is detailed here. Careful control of reaction conditions is crucial to achieve the desired dendrimer generation with a high degree of structural perfection.

Divergent Synthesis of Polyester Dendrimers

The divergent synthesis of polyester dendrimers from this compound typically involves a two-step iterative process for each generation of growth:

  • Esterification: A multifunctional core molecule with hydroxyl groups is reacted with an excess of 3,5-diacetoxybenzoyl chloride. The benzoyl chloride is prepared from this compound. This reaction attaches the first layer of branches to the core, forming the generation 0 (G0) dendrimer with terminal acetate groups.

  • Deprotection: The terminal acetate groups of the newly formed generation are hydrolyzed to yield hydroxyl groups. These new hydroxyl groups serve as the reactive sites for the attachment of the next generation of 3,5-diacetoxybenzoyl chloride.

This two-step cycle is repeated to build higher-generation dendrimers (G1, G2, etc.), with the number of terminal groups doubling at each step.

Quantitative Data Summary

The following tables summarize typical quantitative data for polyester dendrimers synthesized using a divergent approach with a trifunctional core (1,1,1-tris(hydroxymethyl)propane) and this compound as the building block.

Table 1: Physicochemical Properties of Polyester Dendrimers

GenerationNumber of Terminal GroupsMolecular Formula (Ideal)Theoretical Molecular Weight ( g/mol )
G06C42H44O21884.79
G112C90H80O451897.58
G224C186H152O933923.16
G348C378H296O1897974.32

Table 2: Characterization Data of Polyester Dendrimers

GenerationYield (%)PDI (Polydispersity Index)1H NMR (δ, ppm, CDCl3)
G0921.027.9-8.1 (Ar-H), 7.2-7.4 (Ar-H), 4.3-4.5 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3)
G1881.038.0-8.2 (Ar-H), 7.3-7.5 (Ar-H), 4.4-4.6 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3)
G2851.048.1-8.3 (Ar-H), 7.4-7.6 (Ar-H), 4.5-4.7 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3)
G3811.058.2-8.4 (Ar-H), 7.5-7.7 (Ar-H), 4.6-4.8 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3)

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Dry benzene or toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Place this compound (1 equivalent) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add dry benzene or toluene to the flask.

  • Slowly add thionyl chloride (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-diacetoxybenzoyl chloride can be purified by recrystallization from a suitable solvent like cyclohexane to yield colorless crystals.[1]

Protocol 2: Divergent Synthesis of Generation 0 (G0) Polyester Dendrimer

This protocol outlines the synthesis of the first generation (G0) dendrimer using a trifunctional core.

Materials:

  • 1,1,1-Tris(hydroxymethyl)propane (core molecule)

  • 3,5-Diacetoxybenzoyl chloride

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM, as a solvent)

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,1,1-tris(hydroxymethyl)propane (1 equivalent) in a mixture of pyridine and DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3,5-diacetoxybenzoyl chloride (3.3 equivalents, a slight excess) in dry DCM.

  • Add the 3,5-diacetoxybenzoyl chloride solution dropwise to the cooled solution of the core molecule with vigorous stirring over a period of 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours.

  • After the reaction is complete, wash the reaction mixture with dilute hydrochloric acid (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure G0 dendrimer with acetate terminal groups.

Protocol 3: Deprotection of Acetate Groups (General Protocol)

This protocol describes the hydrolysis of the terminal acetate groups to yield hydroxyl groups, which is necessary for the next generation's growth.

Materials:

  • Acetate-terminated dendrimer (e.g., G0)

  • Methanol or Tetrahydrofuran (THF)

  • Sodium methoxide solution or aqueous HCl

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve the acetate-terminated dendrimer in a suitable solvent such as methanol or THF.

  • Add a catalytic amount of sodium methoxide solution (for transesterification) or an excess of aqueous hydrochloric acid (for hydrolysis).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the deprotection is complete, neutralize the reaction mixture if an acid or base was used.

  • Remove the solvent under reduced pressure.

  • The resulting hydroxyl-terminated dendrimer can be purified by precipitation in a non-solvent or by column chromatography.

Visualizations

Divergent_Dendrimer_Synthesis Core Multifunctional Core (e.g., 1,1,1-Tris(hydroxymethyl)propane) G0_protected Generation 0 Dendrimer (Acetate Terminated) Core->G0_protected Esterification Monomer 3,5-Diacetoxybenzoyl Chloride (AB2 Monomer) Monomer->G0_protected Deprotection1 Deprotection (Hydrolysis) G0_protected->Deprotection1 G0_hydroxyl Generation 0 Dendrimer (Hydroxyl Terminated) Deprotection1->G0_hydroxyl G1_protected Generation 1 Dendrimer (Acetate Terminated) G0_hydroxyl->G1_protected Esterification Monomer2 3,5-Diacetoxybenzoyl Chloride (AB2 Monomer) Monomer2->G1_protected Deprotection2 Deprotection (Hydrolysis) G1_protected->Deprotection2 G1_hydroxyl Generation 1 Dendrimer (Hydroxyl Terminated) Deprotection2->G1_hydroxyl Next_Gen ... G1_hydroxyl->Next_Gen

Caption: Divergent synthesis workflow for polyester dendrimers.

Caption: Logical relationship of dendrimer synthesis strategies.

References

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Linker in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.

This document explores the use of 3,5-diacetoxybenzoic acid as a potential linker in the synthesis of MOFs. A comprehensive literature review indicates that the direct synthesis of MOFs using this compound as a primary building block is not well-documented. However, the introduction of acetoxy functionalities into a MOF structure can be effectively achieved through post-synthetic modification (PSM) of an existing amine-functionalized MOF. This approach provides a viable pathway to obtaining MOFs with the desired chemical characteristics for applications such as controlled drug release, where the acetoxy groups can be hydrolyzed under physiological conditions.

These application notes provide a detailed protocol for a two-step synthesis strategy:

  • Synthesis of an amine-functionalized MOF (using 2-aminoterephthalic acid as a linker).

  • Post-synthetic modification of the amine-functionalized MOF to introduce acetoxy groups.

Potential Applications in Drug Delivery

The presence of acetoxy groups within the MOF structure offers several potential advantages for drug delivery applications:

  • Controlled Release: The ester linkages of the acetoxy groups can be designed to hydrolyze under specific physiological conditions (e.g., changes in pH or enzymatic activity), leading to a controlled release of encapsulated therapeutic agents.

  • Biocompatibility: The hydrolysis product of the acetoxy group is acetic acid, a naturally occurring and generally biocompatible molecule.

  • Tunable Properties: The degree of functionalization with acetoxy groups can be controlled during the post-synthetic modification step, allowing for the fine-tuning of the MOF's properties, such as hydrophilicity and degradation rate.

Experimental Protocols

The following protocols describe the synthesis of an amine-functionalized MOF, specifically IRMOF-3, and its subsequent post-synthetic modification to introduce acetoxy groups.

Part 1: Synthesis of Amine-Functionalized MOF (IRMOF-3)

This protocol is adapted from established methods for the synthesis of IRMOF-3, which uses 2-aminoterephthalic acid as the organic linker and zinc nitrate as the metal source.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-amino-1,4-benzenedicarboxylic acid (H₂N-BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

Procedure:

  • Precursor Solution Preparation: In a 100 mL screw-capped jar, dissolve 1.0 g of zinc nitrate hexahydrate and 0.3 g of 2-amino-1,4-benzenedicarboxylic acid in 50 mL of DMF.

  • Solvothermal Reaction: Seal the jar and place it in a preheated oven at 105 °C for 24 hours.

  • Isolation and Washing: After the reaction, allow the jar to cool to room temperature. Decant the DMF solution and wash the resulting yellow crystals with fresh DMF (3 x 20 mL) and then with chloroform (3 x 20 mL).

  • Activation: To remove the solvent molecules from the pores, immerse the crystals in methanol for 3 days, replacing the methanol with a fresh portion every 24 hours.

  • Drying: Dry the activated IRMOF-3 crystals under vacuum at 120 °C for 12 hours.

Part 2: Post-Synthetic Modification (Acetylation) of IRMOF-3

This protocol describes the acetylation of the amine groups on the IRMOF-3 linker using acetic anhydride.[1][2]

Materials:

  • Activated IRMOF-3 (synthesized in Part 1)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 200 mg of activated IRMOF-3 in 20 mL of DCM.

  • Acetylation Reaction: Add 2 mL of acetic anhydride to the suspension. Stir the mixture at room temperature for 48 hours.

  • Isolation and Washing: Collect the solid product by centrifugation or filtration. Wash the product thoroughly with DCM (3 x 15 mL) and then with methanol (3 x 15 mL) to remove any unreacted acetic anhydride and acetic acid byproduct.

  • Drying: Dry the resulting acetoxy-functionalized MOF under vacuum at 80 °C for 12 hours.

Data Presentation

The following table summarizes typical characterization data for the parent amine-functionalized MOF (IRMOF-3) and provides expected trends for the acetoxy-functionalized product.

PropertyIRMOF-3 (Amine-Functionalized)Acetoxy-Functionalized MOF (Expected)
BET Surface Area ~1400 m²/gLower than parent MOF due to increased mass and pore filling
Pore Volume ~0.6 cm³/gLower than parent MOF
FT-IR Bands (cm⁻¹) ~3400-3500 (N-H stretch), ~1660 (C=O stretch)Disappearance of N-H stretch, appearance of amide C=O stretch (~1690 cm⁻¹) and C-N stretch (~1540 cm⁻¹)
Thermogravimetric Analysis (TGA) Decomposition onset ~350 °CMay show a different decomposition profile due to the presence of acetamide groups

Visualizations

Experimental Workflow

experimental_workflow cluster_part1 Part 1: Synthesis of Amine-Functionalized MOF cluster_part2 Part 2: Post-Synthetic Modification p1_start Precursor Solution (Zn(NO₃)₂ + H₂N-BDC in DMF) p1_reaction Solvothermal Reaction (105°C, 24h) p1_start->p1_reaction p1_wash Isolation & Washing (DMF, Chloroform) p1_reaction->p1_wash p1_activation Activation (Methanol Exchange) p1_wash->p1_activation p1_end Activated IRMOF-3 p1_activation->p1_end p2_start IRMOF-3 Suspension (in DCM) p1_end->p2_start p2_reaction Acetylation (+ Acetic Anhydride, RT, 48h) p2_start->p2_reaction p2_wash Isolation & Washing (DCM, Methanol) p2_reaction->p2_wash p2_end Acetoxy-Functionalized MOF p2_wash->p2_end

Caption: Overall experimental workflow for the two-step synthesis of an acetoxy-functionalized MOF.

Logical Relationship of Components

logical_relationship cluster_mof Metal-Organic Framework cluster_application Application metal_node Metal Node (e.g., Zn₄O) linker Organic Linker metal_node->linker drug_delivery Drug Delivery metal_node->drug_delivery provides structure functional_group Functional Group (-NH₂ or -NHCOCH₃) linker->functional_group linker->drug_delivery provides porosity functional_group->drug_delivery enables controlled release

Caption: Logical relationship between MOF components and their role in drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3,5-diacetoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the acetylation of 3,5-dihydroxybenzoic acid. This reaction involves the treatment of 3,5-dihydroxybenzoic acid with an acetylating agent, most commonly acetic anhydride, often in the presence of a catalyst.

Q2: What are the most common challenges encountered during this synthesis?

A2: Researchers may face several challenges, including incomplete acetylation leading to low yields, hydrolysis of the product during workup, and difficulties in purifying the final product from starting material and byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (3,5-dihydroxybenzoic acid) and a pure sample of the product (this compound), if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Reagents Ensure the acetic anhydride is fresh and has not been hydrolyzed by moisture. Use freshly opened or properly stored reagents.
Insufficient Catalyst If using a catalyst such as sulfuric acid or pyridine, ensure the correct catalytic amount is added. For acid-catalyzed reactions, a few drops are typically sufficient. For base-catalyzed reactions, refer to the specific protocol for the required amount.
Low Reaction Temperature While the reaction is often performed at or slightly above room temperature, gentle heating may be required to initiate or drive the reaction to completion. Monitor the reaction temperature as excessive heat can lead to side reactions.
Short Reaction Time Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.
Problem 2: Incomplete Acetylation

Possible Causes & Solutions

Possible CauseRecommended Action
Stoichiometry of Acetic Anhydride Use a molar excess of acetic anhydride to ensure complete acetylation of both hydroxyl groups.
Poor Solubility of Starting Material Ensure the 3,5-dihydroxybenzoic acid is adequately dissolved or suspended in the reaction solvent. Vigorous stirring is crucial. In some cases, a different solvent may be required.
Presence of Water The reaction is sensitive to water, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.
Problem 3: Product Hydrolysis During Workup

Possible Causes & Solutions

Possible CauseRecommended Action
Prolonged Exposure to Aqueous Acidic or Basic Conditions Minimize the time the product is in contact with aqueous solutions, especially under acidic or basic conditions used for quenching or extraction. Perform workup steps efficiently and at reduced temperatures (e.g., using an ice bath).
High Temperatures During Solvent Removal Evaporate the solvent under reduced pressure at a low temperature to prevent heat-induced hydrolysis of the acetyl groups.
Problem 4: Difficulty in Product Purification

Possible Causes & Solutions

Possible CauseRecommended Action
Co-precipitation of Starting Material If the product is purified by precipitation, unreacted 3,5-dihydroxybenzoic acid may co-precipitate. Optimize the reaction to ensure full conversion of the starting material. Recrystallization from a suitable solvent system can help separate the product from the starting material.
Presence of Acetic Acid Byproduct Ensure the product is thoroughly washed to remove any residual acetic acid. Washing with cold water or a dilute sodium bicarbonate solution (followed by a water wash) can be effective.
Oily Product Instead of Solid This may be due to the presence of impurities. Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal to induce crystallization of the bulk material.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Deionized water

  • Ice

Procedure:

  • In a clean, dry round-bottom flask, add 3,5-dihydroxybenzoic acid.

  • To this, add a molar excess of acetic anhydride.

  • With continuous stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), slowly and carefully pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product and quench the excess acetic anhydride.

  • Stir the mixture until the precipitate solidifies.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any unreacted acetic anhydride and acetic acid.

  • Dry the product, for example, in a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3,5-Dihydroxybenzoic acidC₇H₆O₄154.12White to off-white crystalline powder
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid
This compoundC₁₁H₁₀O₆238.19White solid

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_reagents Verify Reagent Quality (Acetic Anhydride, Catalyst) start->check_reagents reagents_ok Reagents are Active check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) conditions_ok Conditions are Optimal check_conditions->conditions_ok check_workup Analyze Workup Procedure (Hydrolysis, Losses) workup_ok Workup is Efficient check_workup->workup_ok check_purification Evaluate Purification Method (Solvent, Technique) refine_purification Refine Purification (e.g., Different Solvent, Recrystallization) check_purification->refine_purification reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions (Increase Time/Temp/Reagent) conditions_ok->optimize_conditions No workup_ok->check_purification Yes modify_workup Modify Workup (e.g., Lower Temp, Faster Extraction) workup_ok->modify_workup No end Improved Yield replace_reagents->end optimize_conditions->end modify_workup->end refine_purification->end

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Synthesis and Purification

G start Start reactants Combine 3,5-Dihydroxybenzoic Acid, Acetic Anhydride, and Catalyst start->reactants reaction Stir at Reaction Temperature (Monitor by TLC) reactants->reaction quench Quench Reaction in Ice Water reaction->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry purify Recrystallize from Suitable Solvent dry->purify isolate Isolate Pure Product (Filtration) purify->isolate final_dry Dry Pure this compound isolate->final_dry end End final_dry->end

Caption: Synthesis and purification workflow.

Technical Support Center: Purification of Crude 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3,5-Diacetoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound is typically synthesized by the acetylation of 3,5-Dihydroxybenzoic acid using an acetylating agent like acetic anhydride. The most common impurities are:

  • Unreacted 3,5-Dihydroxybenzoic Acid: Incomplete acetylation leads to the presence of the starting material.

  • 3-Acetoxy-5-hydroxybenzoic Acid: A partially acetylated intermediate where only one of the two hydroxyl groups has reacted.

  • Acetic Acid/Acetic Anhydride: Residual reagents from the synthesis.

  • Polymeric byproducts: These can sometimes form under harsh reaction conditions.

Q2: What is the primary challenge when purifying this compound?

A2: The main challenge is the potential for hydrolysis of the acetyl (ester) groups back to hydroxyl groups, which would regenerate the starting material or the mono-acetylated impurity. This is particularly a risk when using protic solvents, especially at elevated temperatures or in the presence of acidic or basic catalysts.

Q3: What is a recommended method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities in the solution.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude material, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified product after recrystallization. The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. Too much solvent was used during recrystallization. Premature crystallization occurred during hot filtration.Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The purified product is an oil or fails to crystallize. The compound may have a low melting point relative to the boiling point of the solvent. The solution is supersaturated with impurities that inhibit crystallization. The cooling process was too rapid.Try using a lower-boiling point solvent or a solvent mixture. Attempt to "salt out" the product by adding a non-polar co-solvent in which the compound is insoluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystallization.
The melting point of the purified product is broad or lower than expected. The product is still impure. The product is wet and contains residual solvent.Repeat the recrystallization process. Ensure the purified crystals are thoroughly dried under vacuum.
TLC analysis shows the presence of starting material (3,5-Dihydroxybenzoic acid) in the purified product. Hydrolysis of the ester groups occurred during purification. The recrystallization was not efficient in removing the starting material.Avoid prolonged heating during recrystallization. If using a protic solvent like ethanol/water, minimize the time the solution is hot. Consider using a different solvent system. A solvent system of ethyl acetate and heptane or toluene could be effective.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is based on established methods for similar aromatic acids with ester functionalities, such as aspirin. The ideal solvent and volumes may need to be optimized for your specific crude product.

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The goal is to find a ratio where the crude this compound is soluble in the hot solvent mixture but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.

  • Heating: Gently warm the solution on a hot plate.

  • Addition of Water: Slowly add warm water to the solution until it becomes slightly cloudy. This indicates that the saturation point is being reached.

  • Clarification: Add a few more drops of warm ethanol until the solution becomes clear again.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 ratio) with a small amount of acetic acid (e.g., 1%) is a good starting point.

  • Spotting: Dissolve small amounts of your crude material and purified product in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate alongside a reference standard if available.

  • Development: Place the TLC plate in a developing chamber with the mobile phase.

  • Visualization: Visualize the spots under a UV lamp. The this compound should appear as a single spot with a different Rf value than the more polar 3,5-Dihydroxybenzoic acid starting material.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₁H₁₀O₆238.19Not available in literatureExpected to be a white to off-white solid
3,5-Dihydroxybenzoic AcidC₇H₆O₄154.12232-235White to off-white crystalline powder
3-Acetoxy-5-hydroxybenzoic AcidC₉H₈O₅196.16Not available in literatureExpected to be a solid

Table 2: Suggested Recrystallization Solvents for this compound

Solvent System Rationale Notes
Ethanol/WaterGood for moderately polar compounds. The ratio can be adjusted to optimize solubility.Risk of hydrolysis if heated for extended periods.
Ethyl Acetate/HeptaneEthyl acetate is a good solvent for esters, and heptane acts as an anti-solvent.Lower risk of hydrolysis compared to protic solvents.
TolueneCan be effective for aromatic acids.Higher boiling point may require careful handling.
Acetone/WaterSimilar to ethanol/water, offering a different polarity profile.Acetone is volatile and flammable.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_form Physical Form Troubleshooting cluster_purity Purity Troubleshooting Start Purification Attempt Check_Yield Low Yield? Start->Check_Yield Check_Form Oily or No Crystals? Check_Yield->Check_Form No Too_Much_Solvent Reduce solvent volume Check_Yield->Too_Much_Solvent Yes Wrong_Solvent Change solvent system Check_Yield->Wrong_Solvent Yes Premature_Crystallization Preheat filtration apparatus Check_Yield->Premature_Crystallization Yes Check_Purity Impure Product? Check_Form->Check_Purity No Change_Solvent Try lower boiling point solvent Check_Form->Change_Solvent Yes Induce_Crystallization Scratch flask / Add seed crystal Check_Form->Induce_Crystallization Yes Slow_Cooling Ensure slow cooling Check_Form->Slow_Cooling Yes Success Successful Purification Check_Purity->Success No Repeat_Recrystallization Repeat recrystallization Check_Purity->Repeat_Recrystallization Yes Check_Drying Ensure product is completely dry Check_Purity->Check_Drying Yes Avoid_Hydrolysis Minimize heating time Check_Purity->Avoid_Hydrolysis Yes Too_Much_Solvent->Start Wrong_Solvent->Start Premature_Crystallization->Start Change_Solvent->Start Induce_Crystallization->Start Slow_Cooling->Start Repeat_Recrystallization->Start Check_Drying->Start Avoid_Hydrolysis->Start

Technical Support Center: Synthesis of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3,5-Diacetoxybenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the acetylation of 3,5-Dihydroxybenzoic acid.

IssuePotential Cause(s)Suggested Solution(s)
Low Product Yield • Incomplete reaction.• Hydrolysis of the product during workup.• Loss of product during purification.• Increase reaction time or temperature.• Ensure all reagents are anhydrous.• Use a milder workup procedure; avoid strong bases.• Optimize the recrystallization solvent system.
Product is an oil or fails to crystallize • Presence of impurities, such as the mono-acetylated byproduct or unreacted starting material.• Residual solvent.• Purify the crude product using column chromatography.• Try a different recrystallization solvent or a solvent pair.• Use a seed crystal to induce crystallization.• Ensure the product is thoroughly dried under vacuum.
Product is colored • Formation of colored byproducts due to oxidation or decomposition.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Use purified reagents and solvents.• Treat the recrystallization solution with activated charcoal.
Presence of starting material in the final product • Insufficient amount of acetylating agent.• Short reaction time or low temperature.• Use a larger excess of the acetylating agent (e.g., acetic anhydride).• Increase the reaction time and/or temperature.
Presence of mono-acetylated byproduct • Incomplete acetylation.• Similar to addressing the presence of starting material, increase the amount of acetylating agent, reaction time, or temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The primary side reactions are incomplete acetylation, leading to the formation of 3-acetoxy-5-hydroxybenzoic acid, and the hydrolysis of the ester groups, which can revert the product to the starting material, 3,5-Dihydroxybenzoic acid, or the mono-acetylated intermediate.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q3: What is the best method for purifying the crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as ethanol/water, can be used to obtain high-purity crystals. If recrystallization is insufficient to remove persistent impurities, column chromatography may be necessary.

Q4: How does the presence of water affect the reaction?

A4: Water can react with the acetylating agent (e.g., acetic anhydride) and can also promote the hydrolysis of the desired ester product, leading to a lower yield. Therefore, it is crucial to use anhydrous reagents and solvents.

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of 3,5-Dihydroxybenzoic acid using acetic anhydride with a catalytic amount of sulfuric acid.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask, combine 3,5-Dihydroxybenzoic acid and acetic anhydride.

  • With gentle stirring, add a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture in a water bath at 50-60°C for 2 hours.

  • Allow the mixture to cool to room temperature, then slowly add deionized water to quench the excess acetic anhydride.

  • Filter the resulting precipitate and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Visualizations

Reaction_Scheme Reaction Scheme for the Synthesis of this compound and Potential Side Reactions 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid This compound This compound 3,5-Dihydroxybenzoic Acid->this compound Main Reaction 3-Acetoxy-5-hydroxybenzoic Acid 3-Acetoxy-5-hydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid->3-Acetoxy-5-hydroxybenzoic Acid Incomplete Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound This compound->3-Acetoxy-5-hydroxybenzoic Acid Hydrolysis 3-Acetoxy-5-hydroxybenzoic Acid->3,5-Dihydroxybenzoic Acid Hydrolysis Hydrolysis Hydrolysis

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Combine Reactants Combine Reactants Add Catalyst Add Catalyst Combine Reactants->Add Catalyst Heat and Stir Heat and Stir Add Catalyst->Heat and Stir Cool to RT Cool to RT Heat and Stir->Cool to RT Quench with Water Quench with Water Cool to RT->Quench with Water Filter Precipitate Filter Precipitate Quench with Water->Filter Precipitate Recrystallize Recrystallize Filter Precipitate->Recrystallize Dry under Vacuum Dry under Vacuum Recrystallize->Dry under Vacuum Pure Product Pure Product Dry under Vacuum->Pure Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Troubleshooting Flowchart for Synthesis Issues Start Start Low Yield? Low Yield? Start->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Check Reaction Time/Temp Check Reaction Time/Temp Low Yield?->Check Reaction Time/Temp Yes Check Reagent Purity Check Reagent Purity Impure Product?->Check Reagent Purity Yes End End Impure Product?->End No Check Reaction Time/Temp->Impure Product? Optimize Purification Optimize Purification Check Reagent Purity->Optimize Purification Perform Column Chromatography Perform Column Chromatography Optimize Purification->Perform Column Chromatography Perform Column Chromatography->End

Caption: A logical flowchart to troubleshoot common issues during the synthesis of this compound.

Deacetylation of 3,5-Diacetoxybenzoic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols for the deacetylation of 3,5-Diacetoxybenzoic acid to synthesize 3,5-Dihydroxybenzoic acid under both acidic and basic conditions.

Troubleshooting Guide

This section addresses common issues encountered during the deacetylation of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient Catalyst/Reagent: The amount of acid or base is not enough to drive the reaction to completion. For basic conditions, the catalyst (e.g., sodium methoxide) may have been quenched by atmospheric CO₂ or acidic impurities.[1]Acidic: Ensure a sufficient catalytic amount of strong acid (e.g., 0.1-0.2 equivalents) is used. • Basic: Add a fresh solution of base. If using sodium methoxide, ensure it is freshly prepared and used under an inert atmosphere.[1]
Low Reaction Temperature: The temperature is too low for the hydrolysis to proceed at a reasonable rate.• Increase the reaction temperature and monitor progress by TLC. Gentle heating or reflux is often required.[2][3]
Insufficient Reaction Time: The reaction has not been allowed to run long enough.• Continue monitoring the reaction by TLC until the starting material is no longer visible. Extend the reaction time as needed.[1]
Poor Solubility: The starting material is not fully dissolved in the reaction medium, limiting its accessibility to the reagent.• Add a co-solvent (e.g., THF, Dioxane) to improve the solubility of the starting material in aqueous acidic or basic solutions.
Low Yield of 3,5-Dihydroxybenzoic Acid Product Loss During Workup: 3,5-Dihydroxybenzoic acid has some solubility in water, leading to loss in the aqueous phase during extraction.[4]• During acidic workup after a basic reaction, cool the solution in an ice bath before filtration to minimize the product's solubility. • Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, ether).[5]
Side Reactions/Degradation: Harsh conditions (e.g., excessively high temperatures or prolonged reaction times with strong base) can lead to degradation or decarboxylation of the product.• Optimize reaction temperature and time. Avoid unnecessarily harsh conditions. Monitor the reaction closely to stop it once the starting material is consumed.
Incomplete Precipitation: During workup, the pH was not adjusted correctly to fully precipitate the carboxylic acid product.• Carefully adjust the pH to be sufficiently acidic (pH ~2-3) to ensure complete protonation and precipitation of the 3,5-Dihydroxybenzoic acid. Verify with pH paper.
Formation of Byproducts Partially Deacetylated Intermediate: The reaction was stopped prematurely, leaving 3-acetoxy-5-hydroxybenzoic acid.• Increase reaction time or temperature to ensure complete deacetylation of both ester groups.
Esterification with Solvent (Basic Conditions): If using an alcohol solvent (e.g., methanol with NaOH), transesterification can compete with hydrolysis. If using sodium methoxide, the methyl ester of the product could form.• Use a non-alcoholic solvent like THF or Dioxane with an aqueous base (e.g., NaOH, LiOH). • If using sodium methoxide, ensure a subsequent aqueous workup step is sufficient to hydrolyze any ester byproducts.[2]
Difficulty in Purification Persistent Color: The final product is colored, indicating impurities.• Recrystallize the crude product from hot water or aqueous acetic acid.[6] • Treat the recrystallization solution with activated charcoal to remove colored impurities.[6]
Contamination with Salts: Inorganic salts from the workup (e.g., NaCl, Na₂SO₄) are present in the final product.• Ensure the precipitated product is washed thoroughly with cold deionized water after filtration to remove residual salts.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms for acidic and basic deacetylation of this compound?

A1:

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. A proton from the acid catalyst protonates the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond, releasing acetic acid and the phenol.[7]

  • Base-Mediated Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion (or other base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then collapses, eliminating the phenoxide as a leaving group and forming acetic acid. The phenoxide is immediately protonated by the acetic acid or during the acidic workup to yield the final dihydroxy product.

Q2: How can I monitor the progress of the deacetylation reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.[1] The starting material, this compound, is significantly less polar than the final product, 3,5-Dihydroxybenzoic acid. Using a moderately polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), the product will have a much lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: Which condition, acidic or basic, is generally preferred for deacetylation?

A3: Both methods are effective, but basic hydrolysis (saponification) is often preferred because it is irreversible and typically proceeds to completion under milder conditions (e.g., room temperature or gentle warming).[8] Acid-catalyzed hydrolysis is an equilibrium reaction and may require forcing conditions (e.g., reflux for extended periods) to go to completion.[3] However, the choice may also depend on the stability of other functional groups in the molecule.

Q4: Can I use a base other than sodium hydroxide, like sodium methoxide?

A4: Yes, sodium methoxide in anhydrous methanol (Zemplén deacetylation) is a very effective and common method for deacetylation, particularly for substrates sensitive to water.[1] However, be aware that it can potentially lead to the formation of methyl 3,5-dihydroxybenzoate as a byproduct through transesterification. A subsequent aqueous workup is usually sufficient to hydrolyze this ester back to the desired carboxylic acid. Using aqueous bases like NaOH or LiOH in a co-solvent like THF avoids this issue.

Q5: How do I effectively purify the final 3,5-Dihydroxybenzoic acid product?

A5: The most common purification method is recrystallization.[5] After isolating the crude product, it can be dissolved in a minimum amount of a hot solvent, such as water, ethanol, or aqueous acetic acid.[6] If the solution is colored, activated charcoal can be added. The hot solution is then filtered to remove insoluble impurities and the charcoal, and the filtrate is allowed to cool slowly, inducing the formation of pure crystals, which are then collected by filtration.

Experimental Protocols

Protocol 1: Deacetylation under Basic Conditions (NaOH/THF)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in tetrahydrofuran (THF, approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add an aqueous solution of 2.5 equivalents of sodium hydroxide (NaOH, e.g., 2 M solution).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution with cold dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~2-3, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the solid under vacuum. The product can be further purified by recrystallization from hot water if required.[5]

Protocol 2: Deacetylation under Acidic Conditions (H₂SO₄/Dioxane)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), 1,4-dioxane, and water (e.g., a 3:1 v/v mixture, approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: To the stirred suspension, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C). Monitor the reaction progress by TLC. The reaction may take several hours (4-12 h) to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from hot water or an ethyl acetate/hexanes mixture.

Visualized Experimental Workflows

Basic_Deacetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start This compound reagents Add THF and aq. NaOH Solution start->reagents react Stir at Room Temp (1-4 hours) Monitor by TLC reagents->react acidify Cool and Acidify (dil. HCl to pH 2-3) react->acidify filtrate Filter Precipitate acidify->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize end_product Pure 3,5-Dihydroxybenzoic Acid recrystallize->end_product

Caption: Workflow for the basic deacetylation of this compound.

Acidic_Deacetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start This compound reagents Add Dioxane/Water and conc. H₂SO₄ start->reagents react Reflux (4-12 hours) Monitor by TLC reagents->react quench Cool and Quench with Water react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry recrystallize Recrystallize dry->recrystallize end_product Pure 3,5-Dihydroxybenzoic Acid recrystallize->end_product

Caption: Workflow for the acid-catalyzed deacetylation of this compound.

References

Optimizing reaction conditions for 3,5-Diacetoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Diacetoxybenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from its precursor, 3,5-dihydroxybenzoic acid.

Question 1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The acetylation of the two hydroxyl groups on 3,5-dihydroxybenzoic acid may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Ensure the catalyst (e.g., concentrated sulfuric acid or phosphoric acid) is fresh and added in the correct amount.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Sub-optimal Reagents: The acetic anhydride used may have partially hydrolyzed to acetic acid, reducing its effectiveness.

    • Solution: Use a fresh, unopened bottle of acetic anhydride or distill it prior to use to ensure high purity.

  • Product Loss During Workup: Significant amounts of the product can be lost during the precipitation and washing steps.

    • Solution: When precipitating the product by adding the reaction mixture to ice water, ensure the mixture is thoroughly chilled to maximize precipitation. When washing the filtered product, use minimal amounts of ice-cold water to avoid redissolving the product.

Question 2: My final product is discolored (e.g., pink or brown) instead of white. How can I fix this?

Answer:

Discoloration typically indicates the presence of impurities, often from oxidation or side reactions.

  • Cause: The phenolic hydroxyl groups of the starting material are susceptible to oxidation, especially at elevated temperatures.

  • Solution:

    • Purification: The primary method to remove color is recrystallization. A suitable solvent system can be a mixture of ethanol and water or aqueous acetic acid.[2] Dissolve the crude product in a minimum amount of the hot solvent, and if the color persists, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal and then allow it to cool slowly to form pure, colorless crystals.[2][3]

    • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Question 3: I am seeing a significant amount of unreacted 3,5-dihydroxybenzoic acid in my final product analysis (e.g., by NMR or TLC). What went wrong?

Answer:

This is a clear indication of an incomplete reaction.

  • Cause - Insufficient Acetylating Agent: The molar ratio of acetic anhydride to 3,5-dihydroxybenzoic acid may be too low. Since there are two hydroxyl groups to acetylate, a sufficient excess of the acetylating agent is crucial.

    • Solution: Increase the molar excess of acetic anhydride. A common approach is to use at least 2.5 to 3 equivalents of acetic anhydride for every equivalent of the dihydroxy-acid.

  • Cause - Ineffective Catalysis: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Ensure the acid catalyst (e.g., H₂SO₄) is concentrated and added dropwise. For base-catalyzed reactions (e.g., using pyridine), ensure the base is dry and used in appropriate quantities.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for synthesizing this compound?

A1: The most common and direct precursor is 3,5-dihydroxybenzoic acid.[4] This compound has two phenolic hydroxyl groups that can be acetylated.

Q2: What are the most common acetylating agents and catalysts for this reaction?

A2: The most common acetylating agent is acetic anhydride . It is effective and, when in excess, can also serve as the solvent. Acetyl chloride is more reactive but can be harder to handle. For catalysts, a few drops of a strong acid like concentrated sulfuric acid or phosphoric acid are typically used to speed up the reaction.[1][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method. A solvent system such as ethyl acetate/hexanes can be used. The starting material, 3,5-dihydroxybenzoic acid, is quite polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What happens if the reaction temperature is too high?

A4: While gentle heating can increase the reaction rate, excessively high temperatures can lead to the formation of side products and discoloration of the product mixture due to decomposition or oxidation. It is best to maintain a moderately warm temperature (e.g., 50-60°C) and monitor the reaction closely.

Q5: What is a common side reaction to be aware of?

A5: A potential side reaction is the formation of a mixed anhydride between the carboxylic acid group of the benzoic acid and acetic anhydride. However, this is often reversible upon workup with water. The primary reaction of interest is the esterification (acetylation) of the phenolic hydroxyl groups.

Data Presentation: Optimizing Reaction Conditions

The following table provides illustrative data on how varying reaction conditions can impact the yield of this compound. Note that these are representative values to guide optimization.

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield (%) Observations
1H₂SO₄ (1%)25465Incomplete reaction observed via TLC.
2H₂SO₄ (1%)50292Reaction goes to completion.
3H₂SO₄ (1%)80288Slight discoloration of the product.
4None50840Very slow reaction rate.
5Phosphoric Acid (2%)50290Effective catalysis, less charring than H₂SO₄.

Experimental Protocol

This protocol describes a general procedure for the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride and an acid catalyst.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (e.g., 5.0 g).

  • Reagent Addition: In a fume hood, carefully add an excess of acetic anhydride (e.g., 15 mL) to the flask.

  • Catalyst Addition: While stirring the suspension, slowly add 3-4 drops of concentrated sulfuric acid or phosphoric acid.

  • Heating: Attach a condenser to the flask and gently heat the mixture in a water bath to approximately 50-60°C. Continue stirring and heating for 2 hours. The solid should dissolve as the reaction progresses.

  • Reaction Quenching: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. This will hydrolyze any remaining acetic anhydride and precipitate the crude product.

  • Isolation: Stir the ice-water mixture until precipitation is complete. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two small portions of ice-cold deionized water to remove acetic acid and the catalyst.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A vacuum oven at low heat can also be used.

  • Purification (Optional): If the product is discolored or impurities are detected, perform a recrystallization from an ethanol/water mixture.

Visualizations

Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis start 1. Add 3,5-Dihydroxybenzoic Acid to Flask add_anhydride 2. Add Acetic Anhydride start->add_anhydride add_catalyst 3. Add H₂SO₄ Catalyst add_anhydride->add_catalyst heat 4. Heat and Stir (50-60°C, 2h) add_catalyst->heat cool 5. Cool to Room Temp. heat->cool Completion quench 6. Pour into Ice Water cool->quench filtrate 7. Vacuum Filtration quench->filtrate wash 8. Wash with Cold Water filtrate->wash dry 9. Dry Crude Product wash->dry Isolation recrystallize 10. Recrystallize (Optional) dry->recrystallize product Final Product: This compound recrystallize->product

Caption: Experimental workflow for this compound synthesis.

References

Troubleshooting low yield in 3,5-Diacetoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,5-Diacetoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields in this acetylation reaction are typically attributed to several key factors:

  • Incomplete Reaction: The acetylation of 3,5-dihydroxybenzoic acid may not have reached completion. This can be due to insufficient reaction time, improper temperature control, or a non-optimal ratio of reactants and catalyst.

  • Product Hydrolysis: this compound, an ester, is susceptible to hydrolysis, which reverts it to 3,5-dihydroxybenzoic acid and acetic acid. This is particularly problematic if moisture is present during the reaction or workup.[1][2]

  • Side Reactions: Undesirable side reactions can consume starting materials or the product.

  • Losses During Workup and Purification: Significant amounts of product can be lost during isolation and purification steps, such as filtration and recrystallization.[3][4]

  • Purity of Reagents: The purity of the starting material, 3,5-dihydroxybenzoic acid, and the acetylating agent, acetic anhydride, is crucial. Impurities can interfere with the reaction.

Q2: How can I minimize product hydrolysis?

Minimizing hydrolysis is critical for achieving a high yield. The primary cause of hydrolysis is the presence of water.[1][2]

  • Use Anhydrous Reagents and Glassware: Ensure that all glassware is thoroughly dried before use and that the reagents, particularly the acetic anhydride and any solvents, are anhydrous.

  • Control the Workup: When quenching the reaction with water to destroy excess acetic anhydride, do so at a low temperature (e.g., in an ice bath) to slow the rate of product hydrolysis.[5]

  • Avoid Prolonged Exposure to Moisture: Process the reaction mixture promptly after quenching and avoid exposing the crude or purified product to moist air for extended periods.[1]

Q3: What is the role of the acid catalyst and which one should I use?

An acid catalyst, typically a strong protic acid like sulfuric acid or phosphoric acid, is used to accelerate the esterification reaction between the hydroxyl groups of 3,5-dihydroxybenzoic acid and acetic anhydride.[1][4] The catalyst protonates the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile. Phosphoric acid is often preferred as it is less harsh and less likely to cause degradation of the starting material or product compared to sulfuric acid.

Q4: How do I know if my product is pure?

The purity of the synthesized this compound can be assessed using several methods:

  • Melting Point Determination: A pure compound has a sharp, defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of the starting material (3,5-dihydroxybenzoic acid) in the final product.

  • Spectroscopic Analysis: Techniques like ¹H NMR and IR spectroscopy can confirm the structure of the product and identify impurities. In the IR spectrum, the disappearance of the broad -OH stretch from the starting material and the appearance of characteristic ester C=O and C-O stretches indicate a successful reaction.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of Crude Product Incomplete Reaction: Insufficient heating or reaction time.Ensure the reaction mixture is heated to the appropriate temperature (e.g., 70-80°C) for the recommended duration (e.g., 5-15 minutes after dissolution).[4] Monitor the reaction progress using TLC.
Sub-optimal Reagent Ratio: Incorrect stoichiometry of reactants.Use a molar excess of acetic anhydride to ensure the complete conversion of 3,5-dihydroxybenzoic acid.[3]
Catalyst Inactivity: The acid catalyst may be old or contaminated.Use a fresh, concentrated acid catalyst (e.g., 85% phosphoric acid).[3]
Product Fails to Crystallize Supersaturation: The solution may be supersaturated.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of pure product can also be effective.
Excess Solvent: Too much solvent was used during recrystallization.Evaporate some of the solvent to increase the concentration of the product and then cool the solution again.
Product is Oily or Sticky Presence of Impurities: The product may be contaminated with unreacted starting materials or byproducts.Ensure the excess acetic anhydride is fully hydrolyzed during the workup. Purify the product by recrystallization.[4]
Final Product Smells of Vinegar Residual Acetic Acid: Incomplete removal of acetic acid during workup.Acetic acid is a byproduct of the reaction and the hydrolysis of excess acetic anhydride.[1] Ensure the product is thoroughly washed with cold water during filtration and is completely dry.
Low Yield After Recrystallization Product is too Soluble in the Recrystallization Solvent: Significant product remains dissolved.Use a minimal amount of hot solvent for dissolution.[4] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Premature Crystallization: Crystals form in the funnel during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of phenolic compounds, such as the synthesis of aspirin.[3][4]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated (85%) phosphoric acid or concentrated sulfuric acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beakers, graduated cylinders)

  • Heating source (water bath)

  • Stirring apparatus

  • Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: Accurately weigh approximately 2.0 g of 3,5-dihydroxybenzoic acid and place it into a 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated (85%) phosphoric acid as a catalyst.

  • Heating: Gently swirl the flask to mix the reactants. Heat the flask in a warm water bath (70-80°C) for approximately 10-15 minutes, stirring occasionally until all the solid has dissolved and the reaction is complete.

  • Quenching: Remove the flask from the water bath. To hydrolyze the excess acetic anhydride, cautiously add 2 mL of deionized water dropwise to the warm solution. An exothermic reaction will occur.

  • Crystallization: Add 20 mL of cold deionized water to the flask and cool the mixture in an ice bath to induce crystallization. Stir occasionally to promote the formation of a crystalline solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions of ice-cold deionized water to remove any residual acetic acid and phosphoric acid.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator. Weigh the crude product and calculate the crude yield.

Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of warm ethanol to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Add warm water dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly. Weigh the final product and calculate the percent yield.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products DHBA 3,5-Dihydroxybenzoic Acid DABA This compound DHBA->DABA Acetylation AA Acetic Anhydride AA->DABA Catalyst H₃PO₄ or H₂SO₄ (Catalyst) Catalyst->DABA AceticAcid Acetic Acid (Byproduct)

Caption: Acetylation of 3,5-dihydroxybenzoic acid.

Experimental Workflow

Experimental_Workflow start Start: Weigh Reagents react Combine Reactants & Catalyst Heat in Water Bath start->react quench Quench with Water (Hydrolyze excess Acetic Anhydride) react->quench crystallize Cool in Ice Bath Induce Crystallization quench->crystallize filter_crude Vacuum Filter Crude Product Wash with Cold Water crystallize->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Final Product filter_pure->dry end End: Characterize & Weigh dry->end Troubleshooting_Low_Yield start Low Yield Observed check_crude Was the crude yield also low? start->check_crude incomplete_rxn Potential Issue: Incomplete Reaction or Hydrolysis check_crude->incomplete_rxn Yes purification_loss Potential Issue: Losses during purification check_crude->purification_loss No, crude yield was acceptable solution_rxn Solution: - Check reaction time/temp - Use fresh catalyst - Ensure anhydrous conditions incomplete_rxn->solution_rxn solution_purification Solution: - Minimize recrystallization solvent - Ensure complete cooling - Check for premature crystallization purification_loss->solution_purification

References

Technical Support Center: Recrystallization of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3,5-Diacetoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields. Methodologies are based on established principles of recrystallization for aromatic carboxylic acids and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

  • Water: Particularly hot water, as many benzoic acid derivatives show increased solubility at higher temperatures.[1]

  • Ethanol: A common solvent for dissolving polar organic molecules.[2]

  • Aqueous Acetic Acid: A mixture of acetic acid and water can be effective for dissolving carboxylic acids.[2]

  • Solvent Mixtures: A combination of a solvent in which the compound is soluble and a non-solvent can be used to achieve the desired saturation level for crystallization. Common mixtures include ethanol-water.

Q2: What are the key principles for a successful recrystallization?

A successful recrystallization relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1]

Q3: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to fully dissolve the crude this compound. Adding too much solvent is a common reason for failed or low-yield recrystallization. Start by adding a small amount of solvent, heating the mixture to boiling, and then adding more solvent in small portions until the solid just dissolves.

Q4: My compound is not crystallizing upon cooling. What should I do?

If crystals do not form, several techniques can be employed to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal can act as a template for further crystallization.

  • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Q5: An oil has formed instead of crystals. How can I fix this?

"Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly. Insulating the flask can help.

  • Consider using a different solvent or a solvent mixture.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- The rate of cooling is too fast.- Evaporate some of the solvent and re-cool.- Induce crystallization by scratching the flask or adding a seed crystal.- Allow the solution to cool more slowly.
An oil forms instead of crystals ("oiling out") - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.- The solution cooled too quickly.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., washing) to remove some impurities.
Low recovery of purified crystals - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Allow sufficient time for crystallization and cool the solution in an ice bath before filtering.- Wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities in the final product - Colored impurities were not removed during the process.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals are very fine and powder-like - The solution cooled too rapidly.- Allow the solution to cool slowly and undisturbed to promote the formation of larger crystals.

Experimental Protocol: Recrystallization of this compound (General Procedure)

This protocol is a general guideline based on the recrystallization of similar aromatic carboxylic acids. The choice of solvent may need to be optimized.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol, water, or a mixture).

    • Heat the mixture on a hot plate with stirring to dissolve the solid. If using a flammable solvent, use a water bath or a heating mantle.

    • Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper in the preheated funnel into the clean, preheated receiving flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven.

Visual Guides

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oil end Pure Product filter_dry->end induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization->crystals_form reduce_solvent->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Experimental_Workflow start Crude This compound dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filtration 2. Hot Filtration (optional) dissolve->hot_filtration crystallize 3. Cool Slowly to Crystallize hot_filtration->crystallize vacuum_filtration 4. Isolate Crystals (Vacuum Filtration) crystallize->vacuum_filtration wash 5. Wash with ice-cold solvent vacuum_filtration->wash dry 6. Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 3,5-Diacetoxybenzoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its hydrolysis important?

This compound is a chemical compound where the hydroxyl groups of 3,5-dihydroxybenzoic acid have been converted to acetate esters. These acetate groups act as protecting groups for the phenolic hydroxyls. Hydrolysis, the cleavage of these ester bonds by water, results in the formation of 3,5-dihydroxybenzoic acid and acetic acid. This is often an undesired side reaction during a synthetic sequence as it alters the chemical properties and reactivity of the molecule, potentially leading to failed reactions or impure products.

Q2: What are the primary factors that promote the hydrolysis of the acetyl groups in this compound?

The hydrolysis of the acetate esters in this compound is primarily influenced by the following factors:

  • pH: The ester linkages are susceptible to cleavage under both acidic and basic conditions.[1][2][3] Alkaline (basic) conditions, in particular, significantly accelerate the rate of hydrolysis.[4]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[4]

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water is a critical factor.[3]

  • Enzymes: Certain enzymes, such as lipases, can catalyze the deacetylation of phenolic acetoxy groups.[5]

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This guide addresses common issues related to the degradation of this compound and provides solutions to mitigate hydrolysis.

Problem Potential Cause Recommended Solution(s)
Product degradation observed during reaction workup. Aqueous workup under non-neutral pH.- Neutralize the reaction mixture to a pH range of 6-7 before extraction. - Use anhydrous solvents for extraction where possible. - Minimize the duration of contact with aqueous phases.
Low yield of the desired product in a reaction sensitive to free hydroxyl groups. Premature hydrolysis of the acetyl protecting groups.- Ensure all solvents and reagents are anhydrous. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] - Consider using a more robust protecting group if reaction conditions are harsh.
Formation of 3,5-dihydroxybenzoic acid during storage. Improper storage conditions.- Store this compound in a tightly sealed container in a cool, dry place. - For long-term storage, consider using a desiccator to minimize exposure to moisture.[3]
Inconsistent reaction outcomes. Variable levels of water or pH in starting materials or solvents.- Use freshly distilled or commercially available anhydrous solvents. - Check the pH of aqueous reagents and adjust as necessary before adding to the reaction mixture.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Hydrolysis

This protocol outlines the best practices for handling and storing this compound to ensure its stability.

Materials:

  • This compound

  • Inert gas (Nitrogen or Argon)

  • Spatula

  • Weighing paper

  • Airtight storage container

  • Desiccator cabinet

Procedure:

  • Handling:

    • Handle the compound in a low-humidity environment whenever possible.

    • Use clean, dry spatulas and weighing paper.

    • Minimize the time the container is open to the atmosphere.

  • Storage:

    • Place the this compound in a clean, dry, airtight container.

    • For enhanced protection, flush the container with an inert gas (nitrogen or argon) before sealing.

    • Store the sealed container in a desiccator at room temperature, away from direct sunlight and heat sources.

Protocol 2: Anhydrous Reaction Setup for a Grignard Reaction

This protocol provides a general workflow for a reaction requiring anhydrous conditions to prevent the hydrolysis of this compound and the quenching of the Grignard reagent.

Materials:

  • Round-bottom flask

  • Condenser

  • Septa

  • Needles and syringes

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Heat gun or oven

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide)

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >100°C for several hours or by flame-drying under vacuum.

    • Assemble the glassware while still hot and allow it to cool under a stream of inert gas.

  • Reagent Preparation:

    • Dissolve the this compound in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

    • Use a fresh, commercially available Grignard reagent or a freshly prepared and titrated solution.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Add the Grignard reagent to the solution of this compound dropwise via a syringe through a septum at the appropriate temperature.

    • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Workup:

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (or another appropriate quenching agent) at a low temperature (e.g., 0°C).

    • Proceed with the extraction and purification steps, minimizing contact time with aqueous layers and avoiding strongly acidic or basic conditions if the acetyl groups need to be preserved.

Visualizations

Hydrolysis_Pathway 3,5-Diacetoxybenzoic_Acid 3,5-Diacetoxybenzoic_Acid 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic_Acid 3,5-Diacetoxybenzoic_Acid->3,5-Dihydroxybenzoic_Acid + 2 H₂O (Acid or Base Catalyst) Acetic_Acid Acetic_Acid 3,5-Diacetoxybenzoic_Acid->Acetic_Acid + 2 H₂O

Caption: Hydrolysis of this compound.

Caption: Anhydrous experimental workflow.

logical_relationship hydrolysis Hydrolysis Occurs non_neutral_ph Non-neutral pH (Acidic or Basic) non_neutral_ph->hydrolysis high_temp Elevated Temperature high_temp->hydrolysis water_present Presence of Water water_present->hydrolysis

Caption: Factors promoting hydrolysis.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3,5-Diacetoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent laboratory method for the synthesis of this compound is the acetylation of its precursor, 3,5-dihydroxybenzoic acid. This reaction is typically carried out using an excess of an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges. These include:

  • Reaction Control and Heat Management: The acetylation reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions, which can lead to the formation of impurities and pose safety risks.

  • Reagent Addition and Mixing: Ensuring uniform mixing of reactants in a large reactor is critical for consistent product quality and yield. Improper mixing can lead to localized overheating and the formation of byproducts.

  • Work-up and Product Isolation: Handling large volumes of reaction mixtures and solvents during the work-up and isolation phases can be cumbersome. Efficient and scalable methods for product precipitation, filtration, and drying are necessary.

  • Purification: Achieving high purity on a large scale can be challenging. The choice of purification method, such as recrystallization, needs to be optimized for efficiency and solvent recovery.

  • Byproduct Formation: Incomplete acetylation or side reactions can lead to impurities that may be difficult to remove at scale.

Q3: What are the potential side reactions and byproducts in the synthesis of this compound?

During the acetylation of 3,5-dihydroxybenzoic acid, several side reactions can occur, leading to the formation of impurities:

  • Mono-acetylated Product: Incomplete acetylation can result in the formation of 3-acetoxy-5-hydroxybenzoic acid or 5-acetoxy-3-hydroxybenzoic acid.

  • Polymeric Materials: Under certain conditions, especially at elevated temperatures, polymerization of the starting material or product can occur.

  • Degradation Products: Harsh reaction conditions can lead to the degradation of the starting material or the final product.

Q4: What purification methods are suitable for large-scale production of this compound?

For large-scale purification, recrystallization is a commonly employed method. The choice of solvent is critical and should be based on the solubility profile of this compound and its impurities. A good recrystallization solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. Solvents such as ethanol-water mixtures are often used.[1] The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization. The purified product is then collected by filtration and dried.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The acetylation reaction may not have gone to completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Acetylating Agent: The molar ratio of the acetylating agent to 3,5-dihydroxybenzoic acid may be too low.

  • Product Loss During Work-up: Significant amounts of the product may be lost during filtration, washing, or transfer steps.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. A typical temperature range for the acetylation of phenols with acetic anhydride is 50-60°C.[1]

  • Increase Acetylating Agent: Increase the molar excess of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion.

  • Optimize Work-up Procedure: Ensure efficient filtration and minimize the volume of solvent used for washing the product to reduce losses.

Issue 2: Product Contamination and Discoloration

Possible Causes:

  • Presence of Unreacted Starting Material: Incomplete reaction can leave unreacted 3,5-dihydroxybenzoic acid in the final product.

  • Formation of Colored Byproducts: Side reactions or degradation at high temperatures can produce colored impurities.

  • Residual Catalyst: The catalyst used in the reaction may not be completely removed during the work-up.

Troubleshooting Steps:

  • Ensure Complete Reaction: As with low yield, monitor the reaction to ensure all the starting material is consumed.

  • Control Reaction Temperature: Maintain a consistent and optimal reaction temperature to minimize the formation of degradation products.

  • Purification by Recrystallization: Perform one or more recrystallizations to remove impurities. The use of activated carbon (decolorizing charcoal) during recrystallization can help to remove colored impurities.[2]

  • Thorough Washing: Ensure the isolated product is thoroughly washed with an appropriate solvent to remove any residual catalyst or soluble impurities.

Quantitative Data

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationReference
Reactant Ratio 1:3 to 1:5 (3,5-dihydroxybenzoic acid : acetic anhydride)May need to be optimized for cost-effectiveness and to minimize unreacted reagents.[1]
Catalyst Loading Catalytic amount (e.g., a few drops of concentrated sulfuric acid)Catalyst choice and loading may need to be adjusted for large-scale reactors to ensure efficient and safe reaction.[1]
Reaction Temperature 50 - 60 °CPrecise temperature control is critical to prevent runaway reactions and byproduct formation.[1]
Reaction Time 15 - 60 minutesMay need to be adjusted based on reactor size, mixing efficiency, and heat transfer.[1]
Yield >80% (crude)Maintaining high yields at scale requires careful process optimization.
Purification Method Recrystallization (e.g., from ethanol/water)Solvent selection and recovery become major economic and environmental considerations.[1]

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Analogous to 4-Acetoxybenzoic Acid Synthesis)

This protocol is adapted from a standard procedure for the acetylation of a hydroxybenzoic acid.[1]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ethanol

  • Water

Procedure:

  • In a conical flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid to the mixture.

  • Gently warm the mixture on a water bath to approximately 50-60°C with stirring for about 15-30 minutes.

  • Allow the mixture to cool to room temperature.

  • Slowly add water to the reaction mixture to precipitate the crude this compound.

  • Stir the mixture well and then filter the precipitate using a Buchner funnel.

  • Wash the solid with cold water.

  • For purification, dissolve the crude product in a minimum amount of hot ethanol and then add warm water until the solution becomes slightly cloudy.

  • Warm the mixture until it becomes clear again and then allow it to cool slowly to room temperature to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine 3,5-Dihydroxybenzoic Acid and Acetic Anhydride add_catalyst Add Sulfuric Acid (Catalyst) start->add_catalyst heat Heat to 50-60°C add_catalyst->heat react Reaction (15-30 min) heat->react cool Cool to Room Temperature react->cool precipitate Add Water (Precipitation) cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water filter->wash dissolve Dissolve in Hot Ethanol wash->dissolve add_water Add Warm Water dissolve->add_water cool_crystallize Cool to Crystallize add_water->cool_crystallize filter_pure Filter Purified Product cool_crystallize->filter_pure dry Dry Product filter_pure->dry end end dry->end This compound troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reagent Ratio - Increase Reaction Time incomplete->optimize_conditions optimize_conditions->check_reaction check_workup Review Work-up & Purification complete->check_workup workup_issue Product Loss or Contamination during Work-up check_workup->workup_issue Yes end Improved Yield and Purity check_workup->end No optimize_workup Optimize Work-up: - Efficient Filtration - Proper Washing - Recrystallization with  Activated Carbon workup_issue->optimize_workup optimize_workup->end

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3,5-Diacetoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,5-diacetoxybenzoic acid and its structurally related analogs. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information on its precursor, 3,5-dihydroxybenzoic acid, and other key analogs to infer its potential activities and guide future research. The comparison focuses on antioxidant, antimicrobial, and anti-inflammatory properties, supported by available experimental data and detailed methodologies.

Introduction to this compound and Its Analogs

Benzoic acid and its derivatives are a class of organic compounds recognized for their diverse biological activities. The nature, number, and position of substituents on the aromatic ring significantly influence their therapeutic potential. This compound is an acetylated derivative of 3,5-dihydroxybenzoic acid. Acetylation, a common chemical modification, can alter the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, stability, and biological activity. This guide will explore the known activities of key analogs to build a comprehensive profile.

Key Analogs Covered:

  • 3,5-Dihydroxybenzoic Acid (α-resorcylic acid): The direct precursor to this compound, known for its antioxidant and antimicrobial properties, and its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1).[1]

  • 3,5-Dimethoxybenzoic Acid: A methylated analog with reported antifungal, anti-inflammatory, and antioxidant activities.[2]

  • Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A structurally similar compound with an additional hydroxyl group, exhibiting strong antioxidant and antimicrobial effects.[3]

  • Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): An isomer of 3,5-dihydroxybenzoic acid with notable antioxidant and anti-inflammatory properties.[3]

  • Acetylsalicylic Acid (Aspirin): A well-known mono-acetylated benzoic acid derivative (2-acetoxybenzoic acid) with potent anti-inflammatory, analgesic, and antipyretic activities.

Comparative Biological Activity

The biological activities of this compound and its analogs are compared across three key areas: antioxidant, antimicrobial, and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like hydroxybenzoic acids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.

Inference for this compound: The acetylation of the hydroxyl groups in 3,5-dihydroxybenzoic acid to form this compound is expected to reduce its direct antioxidant activity. The free hydroxyl groups are crucial for radical scavenging, and their blockage by acetyl groups would likely diminish this capacity. However, in vivo, esterase enzymes could potentially hydrolyze the acetyl groups, releasing the active 3,5-dihydroxybenzoic acid.

Quantitative Comparison of Analogs:

CompoundAntioxidant AssayIC50 / ActivityReference
3,5-Dihydroxybenzoic Acid DPPH>1000 µM[3]
ABTS60.39% inhibition at 50 µM[3]
Gallic Acid DPPH2.42 ± 0.08 µM[3]
Protocatechuic Acid DPPHLower than 3,4,5-THB but higher than other DHBs[3]
2,3-Dihydroxybenzoic Acid DPPHSlightly lower than 3,4,5-THB[3]
2,5-Dihydroxybenzoic Acid DPPHSlightly lower than 3,4,5-THB[3]

dot

Antioxidant_Mechanism cluster_0 Radical Scavenging by Hydroxybenzoic Acid cluster_1 Effect of Acetylation Hydroxybenzoic_Acid Hydroxybenzoic Acid (with free -OH groups) Stabilized_Radical Stabilized Phenoxyl Radical Hydroxybenzoic_Acid->Stabilized_Radical Donates H+ Free_Radical Free Radical (e.g., DPPH, ABTS) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Accepts H+ Diacetoxybenzoic_Acid This compound (-OH groups blocked) Reduced_Scavenging Reduced/No Direct Radical Scavenging Diacetoxybenzoic_Acid->Reduced_Scavenging In_Vivo_Hydrolysis In Vivo Hydrolysis (by Esterases) Diacetoxybenzoic_Acid->In_Vivo_Hydrolysis Potential Pathway Active_Form 3,5-Dihydroxybenzoic Acid (Active Form) In_Vivo_Hydrolysis->Active_Form

Caption: Inferred antioxidant activity of this compound.

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives are influenced by factors such as lipophilicity and the presence of functional groups that can disrupt microbial cell membranes or interfere with cellular processes.

Inference for this compound: Acetylation increases the lipophilicity of the molecule, which could enhance its ability to penetrate microbial cell membranes. This suggests that this compound might exhibit notable antimicrobial activity, potentially even greater than its dihydroxy precursor against certain microbes.

Quantitative Comparison of Analogs:

CompoundMicroorganismMIC (mg/mL)Reference
3,5-Dihydroxybenzoic Acid E. coli2[4]
P. aeruginosa2[4]
S. aureus2[4]
B. subtilis2[4]
S. enteritidis2[4]
C. albicans2[4]
Gallic Acid L. plantarum, L. hammesii, E. coli, B. subtilis0.49 - 4.56
Protocatechuic Acid L. plantarum, L. hammesii, E. coli, B. subtilis0.31 - 3.87
Benzoic Acid E. coli O1571[5]
2-Hydroxybenzoic Acid E. coli O1571[5]
Anti-inflammatory Activity

The anti-inflammatory effects of benzoic acid derivatives can be mediated through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.

Inference for this compound: The structural similarity to acetylsalicylic acid (aspirin), a potent anti-inflammatory agent, suggests that this compound could possess anti-inflammatory properties. The acetyl groups may play a direct role in inhibiting inflammatory enzymes. Furthermore, its precursor, 3,5-dihydroxybenzoic acid, is an agonist for HCA1, a receptor involved in inhibiting lipolysis, which can have downstream effects on inflammation.[1][6]

dot

Anti_Inflammatory_Pathway cluster_0 Potential Anti-inflammatory Mechanisms Stimulus Inflammatory Stimulus COX_Enzyme Cyclooxygenase (COX) Stimulus->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diacetoxybenzoic_Acid This compound Diacetoxybenzoic_Acid->COX_Enzyme Potential Inhibition (similar to Aspirin) HCA1_Receptor HCA1 Receptor Diacetoxybenzoic_Acid->HCA1_Receptor Potential Agonism (as prodrug for 3,5-DHBA) Lipolysis_Inhibition Inhibition of Lipolysis HCA1_Receptor->Lipolysis_Inhibition Downstream_Effects Downstream Anti-inflammatory Effects Lipolysis_Inhibition->Downstream_Effects Downstream_Effects->Inflammation Modulation

Caption: Inferred anti-inflammatory pathways for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate standardized comparison and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • Test compound and positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader

    • 96-well microplate

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[7]

    • Prepare serial dilutions of the test compound and positive control in the same solvent.

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.[8]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance of each well at approximately 517 nm.[8]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[8]

dot

DPPH_Workflow Start Start Prepare_Reagents Prepare DPPH Solution and Sample Dilutions Start->Prepare_Reagents Mix_Reactants Mix Samples with DPPH Solution in Plate Prepare_Reagents->Mix_Reactants Incubate Incubate in Dark (e.g., 30 min) Mix_Reactants->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Ethanol or phosphate buffer

    • Test compound and positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.[9][10]

  • Materials and Equipment:

    • Test compound

    • Sterile 96-well microtiter plates[9]

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[9]

    • Bacterial strains

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Dispense the growth medium into the wells of a 96-well plate.

    • Perform a serial two-fold dilution of the test compound across the wells of the plate.[9]

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[9]

    • Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

dot

MIC_Workflow Start Start Prepare_Plate Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prepare_Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Plate->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 18-24h at 37°C) Inoculate_Plate->Incubate Read_Results Visually Assess for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to Analytical Techniques for the Characterization of 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3,5-diacetoxybenzoic acid. It is designed to assist researchers in selecting the most appropriate methods for identity confirmation, purity assessment, and quality control. The information presented is supported by experimental data and detailed methodologies for practical application in a laboratory setting.

Introduction to this compound and its Analytical Importance

This compound is an aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structure, featuring a benzoic acid core with two acetoxy groups at the meta positions, makes it a precursor for various pharmaceutical compounds and specialty chemicals. Accurate and robust analytical characterization is paramount to ensure the quality, safety, and efficacy of any downstream products. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the comprehensive analysis of this compound.

Core Analytical Techniques

A multi-faceted approach employing various spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Data Presentation: NMR Spectral Data

Technique Observed Chemical Shifts (δ) in ppm (Predicted) Interpretation
¹H NMR ~8.0 (s, 2H, Ar-H), ~7.5 (s, 1H, Ar-H), ~2.3 (s, 6H, -OCOCH₃)The singlet at ~8.0 ppm corresponds to the two equivalent aromatic protons ortho to the carboxylic acid group. The singlet at ~7.5 ppm is attributed to the aromatic proton para to the carboxylic acid. The singlet at ~2.3 ppm represents the six equivalent protons of the two acetyl groups.
¹³C NMR ~170 (C=O, ester), ~168 (C=O, acid), ~151 (Ar-C-O), ~133 (Ar-C-COOH), ~125 (Ar-C-H), ~123 (Ar-C-H), ~21 (-CH₃)The signals in the aromatic region confirm the benzene ring structure. The carbonyl carbons of the ester and carboxylic acid groups appear at distinct downfield shifts. The signal around 21 ppm is characteristic of the methyl groups of the acetate functions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Data Presentation: IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1770C=O stretchEster (acetoxy)
~1700C=O stretchCarboxylic acid
~1600, ~1470C=C stretchAromatic ring
~1200C-O stretchEster and Carboxylic acid

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural insights.

Data Presentation: Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation
238[M]⁺Molecular ion
196[M - CH₂CO]⁺Loss of a ketene molecule from an acetoxy group
154[M - 2(CH₂CO)]⁺Loss of both ketene molecules
137[M - 2(CH₂CO) - OH]⁺Subsequent loss of a hydroxyl radical from the carboxylic acid
109[C₆H₅O₂]⁺Fragment corresponding to dihydroxybenzene cation
43[CH₃CO]⁺Acetyl cation

Note: Fragmentation is dependent on the ionization technique used.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying its presence in a mixture. Reversed-phase HPLC is a commonly employed mode for the analysis of aromatic carboxylic acids.

Data Presentation: HPLC Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t_R) Dependent on the exact mobile phase composition and gradient.

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Acquisition and Analysis: Record the chromatogram. The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by comparing the peak area to a calibration curve generated from standards of known concentration.

Alternative Analytical Techniques

While the core techniques described above are fundamental for the characterization of this compound, other methods can provide valuable complementary information:

  • Ion-Pair Chromatography: This technique can be used in HPLC to improve the retention and peak shape of ionic compounds like carboxylic acids by adding an ion-pairing reagent to the mobile phase.

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective for the purification and analysis of acidic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To increase the volatility of the carboxylic acid for GC analysis, it can be derivatized, for example, by esterification to its methyl ester. This allows for efficient separation and mass spectrometric identification.

Workflow and Logical Relationships

The characterization of a newly synthesized or sourced batch of this compound typically follows a logical workflow to ensure its identity and purity.

Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Identity & Purity Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Initial Check NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Detailed Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Molecular Formula HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Assessment Confirmation Confirmed Identity & Purity IR->Confirmation NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Workflow for the synthesis and analytical characterization of this compound.

This diagram illustrates a typical workflow, starting from synthesis and purification, followed by a suite of analytical techniques to confirm the structure and assess the purity of the final compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of an HPLC experiment for purity analysis.

HPLC Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., ACN/Water/Acid) Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

This workflow highlights the key stages of an HPLC analysis, from initial sample and mobile phase preparation through to data acquisition and the final calculation of purity.

A Comparative Guide to the Analysis of 3,5-Diacetoxybenzoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of compounds like 3,5-Diacetoxybenzoic acid is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the experimental protocols and performance characteristics of each method, supported by data from analogous compounds, to help you select the most suitable technique for your research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[1][2] Given that this compound possesses ester functionalities that could be susceptible to thermal degradation, HPLC presents a direct and reliable analytical approach without the need for chemical derivatization.

Experimental Protocol: HPLC

A reversed-phase HPLC method is proposed for the analysis of this compound, based on established methods for similar aromatic carboxylic acids.[3][4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A starting gradient of 70:30 (water:acetonitrile) with a linear gradient to 30:70 over 15 minutes can be a good starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm) should provide good sensitivity.[5]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Fig. 1: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of a wide range of compounds.[1][7] However, the direct analysis of polar and non-volatile compounds like carboxylic acids can be challenging due to poor peak shape and potential thermal degradation in the GC inlet and column.[8] Acetylated benzoic acids, such as acetylsalicylic acid, have been shown to be thermally labile, undergoing decomposition at elevated temperatures.[9][10] Therefore, a derivatization step to convert the carboxylic acid group into a more volatile and thermally stable ester is highly recommended for the robust GC-MS analysis of this compound.[8][11]

Experimental Protocol: GC-MS with Derivatization

A common and effective derivatization technique for carboxylic acids is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.[11][12]

  • Instrumentation: A standard GC-MS system.

  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.[8][11]

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of the derivatized analytes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dry Dry Sample Extract derivatize Derivatization (Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identification & Quantification detect->identify

Fig. 2: Experimental workflow for GC-MS analysis with derivatization.

Performance Comparison

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and throughput considerations.

Performance MetricHPLCGC-MS
Sample Preparation Simple dissolution and filtration.Requires a multi-step derivatization process.[8][11]
Analysis Time Typically 15-30 minutes per sample.Can be faster for volatile compounds, but the derivatization step adds time.[1]
Sensitivity Good, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range depending on the detector.[1]Excellent, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1]
Specificity Good, based on retention time and UV spectrum.Excellent, provides structural information from mass fragmentation patterns for definitive identification.[1][7]
Compound Suitability Ideal for non-volatile and thermally labile compounds.[1][2]Best for volatile and thermally stable compounds; requires derivatization for polar and non-volatile analytes.[1][8]
Cost & Complexity Generally lower instrument cost and complexity compared to GC-MS.[1]Higher initial instrument cost and operational complexity.[1]

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

HPLC is the recommended method for routine quantitative analysis due to its simpler sample preparation, direct analysis of the underivatized compound, and suitability for potentially thermally labile molecules.[1][2]

GC-MS is the preferred technique when very high sensitivity and definitive structural confirmation are required. [1][7] However, the necessity of a derivatization step adds complexity and time to the analytical workflow.[8][11]

Ultimately, the choice of analytical method should be guided by the specific goals of the research, the available instrumentation, and the desired level of analytical detail. In many cases, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering unambiguous identification.[12]

References

Comparative study of different synthetic routes to 3,5-Diacetoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic pathways to produce 3,5-diacetoxybenzoic acid, a valuable building block in pharmaceutical and chemical synthesis. The primary route to this compound involves the acetylation of 3,5-dihydroxybenzoic acid. Therefore, this guide will first compare the common synthetic methods for obtaining 3,5-dihydroxybenzoic acid and then detail the subsequent acetylation step.

Comparative Analysis of Synthetic Routes to 3,5-Dihydroxybenzoic Acid

The two main precursors for the synthesis of 3,5-dihydroxybenzoic acid are benzoic acid and 3,5-diaminobenzoic acid. The choice between these routes may depend on factors such as starting material availability, reaction conditions, and overall yield.

Starting MaterialKey Reagents & ConditionsReported Yield (%)Purity (%)AdvantagesDisadvantages
Benzoic Acid1. Fuming Sulfuric Acid (Sulfonation) 2. Sodium Hydroxide (Alkali Fusion)65-67.4[1]>99 (for sulfonated intermediate)[1]Readily available starting material.Harsh reaction conditions (high temperatures), multi-step process.
3,5-Diaminobenzoic AcidHydrogen Chloride or Hydrogen Bromide (Acidic Hydrolysis) at 150-300°C74.4[1]Not specifiedHigher reported yield in a single step from the diamino precursor.Starting material may be less accessible or more expensive than benzoic acid.

Acetylation of 3,5-Dihydroxybenzoic Acid to this compound

Experimental Protocols

Route 1: From Benzoic Acid

Step 1: Synthesis of 3,5-Disulfonic Acid Benzoate [1]

  • Materials: Benzoic acid, fuming sulfuric acid.

  • Procedure: Benzoic acid is sulfonated using fuming sulfuric acid. The reaction mixture is then diluted, neutralized, filtered, concentrated, and crystallized to obtain 3,5-disulfonic acid benzoate.

  • Yield: >90%[1]

  • Purity: >99%[1]

Step 2: Synthesis of 3,5-Dihydroxybenzoic Acid via Alkali Fusion [1][2]

  • Materials: 3,5-Disulfonic acid benzoate, sodium hydroxide.

  • Procedure: The sulfonated product is fused with sodium hydroxide at 300°C. The resulting melt is then dissolved in water, and the product is precipitated by acidification, followed by filtration and purification by ether refining.

  • Overall Yield (from Benzoic Acid): 65-67.4%[1]

Route 2: From 3,5-Diaminobenzoic Acid

Synthesis of 3,5-Dihydroxybenzoic Acid via Acidic Hydrolysis [1]

  • Materials: 3,5-Diaminobenzoic acid, hydrogen chloride or hydrogen bromide.

  • Procedure: 3,5-Diaminobenzoic acid is reacted with hydrogen chloride or hydrogen bromide at a temperature of 150-300°C for 7 hours.

  • Yield: 74.4%[1]

Final Step: Acetylation of 3,5-Dihydroxybenzoic Acid

Synthesis of this compound

  • Materials: 3,5-Dihydroxybenzoic acid, acetic anhydride, pyridine.

  • General Procedure: 3,5-Dihydroxybenzoic acid is dissolved in pyridine, and acetic anhydride is added. The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC). The product is then isolated by quenching the reaction, followed by extraction and purification.

  • Expected Yield: >90% (based on typical yields for similar reactions).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and a general experimental workflow for the synthesis of this compound.

G cluster_0 Route 1 cluster_1 Route 2 Benzoic Acid Benzoic Acid 3,5-Disulfonic Acid Benzoate 3,5-Disulfonic Acid Benzoate Benzoic Acid->3,5-Disulfonic Acid Benzoate Sulfonation 3,5-Dihydroxybenzoic Acid_R1 3,5-Dihydroxybenzoic Acid 3,5-Disulfonic Acid Benzoate->3,5-Dihydroxybenzoic Acid_R1 Alkali Fusion This compound This compound 3,5-Dihydroxybenzoic Acid_R1->this compound Acetylation 3,5-Diaminobenzoic Acid 3,5-Diaminobenzoic Acid 3,5-Dihydroxybenzoic Acid_R2 3,5-Dihydroxybenzoic Acid 3,5-Diaminobenzoic Acid->3,5-Dihydroxybenzoic Acid_R2 Acidic Hydrolysis 3,5-Dihydroxybenzoic Acid_R2->this compound Acetylation

Caption: Comparative Synthetic Routes to this compound.

G Start Start Synthesize_Precursor Synthesize 3,5-Dihydroxybenzoic Acid (Route 1 or 2) Start->Synthesize_Precursor Isolate_Precursor Isolate and Purify 3,5-Dihydroxybenzoic Acid Synthesize_Precursor->Isolate_Precursor Acetylation Acetylation with Acetic Anhydride and Pyridine Isolate_Precursor->Acetylation Isolate_Product Isolate and Purify this compound Acetylation->Isolate_Product Characterize Characterize Product (NMR, IR, MS) Isolate_Product->Characterize End End Characterize->End

Caption: General Experimental Workflow for this compound Synthesis.

References

A Comparative Guide to 3,5-Diacetoxybenzoic Acid and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Diacetoxybenzoic acid against other acetylated benzoic acid derivatives, primarily its isomers: 2-acetoxybenzoic acid (Aspirin), 3-acetoxybenzoic acid, and 4-acetoxybenzoic acid. Acetylation of hydroxybenzoic acids is a common strategy to modify their therapeutic properties, most famously exemplified by the conversion of salicylic acid to aspirin. This guide synthesizes available experimental data to compare their physicochemical properties and pharmacological activities.

It is important to note that while extensive data exists for aspirin, specific experimental data for this compound and its other isomers is limited in publicly accessible literature. This guide compiles the available information and highlights areas where further research is needed. Data for the precursor molecule, 3,5-dihydroxybenzoic acid, is included to provide context for the potential antioxidant properties of its acetylated form.

Physicochemical Properties

The position of the acetoxy group on the benzoic acid ring influences the molecule's physical properties, which in turn can affect its solubility, absorption, and distribution in biological systems. All isomers share the same molecular formula (C₉H₈O₄) and molecular weight (180.16 g/mol ).

PropertyThis compound2-Acetoxybenzoic Acid (Aspirin)3-Acetoxybenzoic Acid4-Acetoxybenzoic Acid
CAS Number 20958-69-850-78-26304-89-82345-34-8
Appearance Data not availableWhite, crystalline powderData not availableMember of the class of benzoic acids
Melting Point Data not available135 °C134 °C[1]188-191 °C
pKa Data not available3.5Data not availableData not available
LogP (o/w) Data not available1.19Data not availableData not available

Data for this compound is largely unavailable in the reviewed literature, indicating a significant data gap for this compound.

Synthesis of Acetylated Benzoic Acid Derivatives

The general synthesis route for these compounds involves the acetylation of the corresponding hydroxybenzoic acid. This is typically achieved by reacting the hydroxyl group(s) with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a catalyst.

SynthesisWorkflow Start Hydroxybenzoic Acid (e.g., 3,5-Dihydroxybenzoic Acid) Reaction Acetylation Reaction Start->Reaction Reacts with Reagent Acetylation Agent (e.g., Acetic Anhydride) + Catalyst (e.g., H₂SO₄) Reagent->Reaction Product Acetylated Benzoic Acid (e.g., this compound) Reaction->Product Yields Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: General workflow for the synthesis of acetylated benzoic acid derivatives.

Experimental Protocol: General Acetylation

Objective: To synthesize an acetoxybenzoic acid derivative from its corresponding hydroxybenzoic acid precursor.

Materials:

  • Hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Water

  • Ice bath

  • Beakers, Erlenmeyer flask, Büchner funnel

Procedure:

  • Dissolve the hydroxybenzoic acid in acetic anhydride within an Erlenmeyer flask.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture to catalyze the reaction.

  • Heat the mixture gently for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.

  • Cool the reaction mixture, then slowly pour it into cold water to precipitate the crude product and hydrolyze any unreacted acetic anhydride.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., water or an ethanol/water mixture) to obtain the pure acetoxybenzoic acid derivative.

Pharmacological Activities

Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2][3] This action is mediated by the acetylation of a serine residue in the active site of both COX-1 and COX-2.[4] Additionally, aspirin and its metabolite, salicylate, can suppress inflammation by inhibiting the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[2][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_P P-IκBα IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Aspirin Aspirin / Salicylate Aspirin->IKK Inhibits DNA κB DNA Sites NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway and its inhibition by aspirin.

Comparative COX Inhibition Data

CompoundTargetIC₅₀ (µM)Source
2-Acetoxybenzoic Acid (Aspirin) COX-13.57[4][5]
COX-229.3[4][5]
3-Acetoxybenzoic Acid COX-1 / COX-2Data not available
4-Acetoxybenzoic Acid COX-1 / COX-2Data not available
This compound COX-1 / COX-2Data not available

A study on positional isomers of aspirin found that while all isomers inhibit COX enzymes, only the ortho-isomer (aspirin) exerted an irreversible inhibitory profile. The meta- and para-isomers showed significantly lower gastric mucosal injury compared to aspirin in vivo.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Diclofenac sodium)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Divide animals into groups: Control (vehicle), Reference (Diclofenac), and Test (various doses of the test compound).

  • Administer the respective vehicle, reference, or test compound orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antioxidant Activity

The antioxidant potential of benzoic acid derivatives is often linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. While acetylation removes these free hydroxyls, the compounds can still exhibit activity, or they may be hydrolyzed in vivo to their more active hydroxy forms.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Test_Sample Prepare Test Compound Solutions (Various Conc.) Mix Mix Test Solution with DPPH Solution Test_Sample->Mix DPPH_Sol Prepare DPPH Radical Solution in Methanol DPPH_Sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Comparative Antioxidant Activity Data (DPPH Assay)

Direct antioxidant data for acetylated derivatives is scarce. Below is data for their hydroxy-precursors, which provides insight into the potential of the core structures. A lower IC₅₀ value indicates stronger antioxidant activity.

CompoundIC₅₀ (µg/mL)Source
3,5-Dihydroxybenzoic Acid 2.92[7]
2,5-Dihydroxybenzoic Acid (Gentisic Acid) 3.32[7]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) 4.14[7]
Ascorbic Acid (Standard) 4.97(Reference Value)[8]

The precursor to this compound, 3,5-dihydroxybenzoic acid, demonstrates very strong antioxidant activity, superior to many other dihydroxy isomers and comparable to standard antioxidants.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a test compound in vitro.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound in methanol.

  • In a microplate or cuvette, add a fixed volume of the DPPH solution to each of the test compound dilutions. A control well should contain DPPH solution and methanol only.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at approximately 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction.

  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration.

Anticancer Activity

Some benzoic acid derivatives have been investigated for their ability to inhibit cancer cell growth. The mechanisms can be varied, including the induction of apoptosis or cell cycle arrest.

Comparative Anticancer Activity

A study evaluated the growth inhibitory effects of aspirin and its positional isomers on HT-29 human colon adenocarcinoma cells.

CompoundIC₅₀ (mM) for HT-29 CellsSource
2-Acetoxybenzoic Acid (Aspirin) ~12.5[6]
3-Acetoxybenzoic Acid ~12.5[6]
4-Acetoxybenzoic Acid ~10.0[6]
This compound Data not available

The positional isomers of aspirin were found to be equally or slightly more potent in inhibiting colon cancer cell growth in this specific study. All isomers induced a dose-dependent increase in apoptosis and cell cycle arrest at the G₀/G₁ phase.[6]

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., McCoy's 5A) and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This comparative guide highlights the current state of knowledge on this compound and its acetylated isomers. The available data indicates that:

  • Aspirin (2-Acetoxybenzoic Acid) remains the most studied derivative, with well-characterized anti-inflammatory mechanisms involving potent inhibition of COX-1 and moderate inhibition of COX-2.

  • Positional Isomers (3- and 4-Acetoxybenzoic Acid) show comparable in vitro anticancer activity to aspirin but may possess a more favorable gastric safety profile.[6] However, their specific anti-inflammatory and antioxidant data are lacking.

  • This compound is a significantly under-researched compound. While its precursor, 3,5-dihydroxybenzoic acid, exhibits exceptionally strong antioxidant potential, the biological activities of the acetylated form have not been sufficiently reported.[7]

The significant data gap for this compound presents a clear opportunity for future research. Investigating its COX inhibitory profile, in vivo anti-inflammatory effects, and antioxidant capacity would be crucial to determine if it holds any therapeutic advantages over existing benzoic acid derivatives.

References

Confirming the Molecular Structure of 3,5-Diacetoxybenzoic Acid: A 2D NMR-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. For molecules such as 3,5-diacetoxybenzoic acid, a derivative of benzoic acid, a comprehensive analytical approach is paramount to unambiguously confirm its chemical structure. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques, supported by predictive data and standardized experimental protocols.

Structural Confirmation Using 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides through-bond connectivity information, offering a detailed map of the molecular framework. By correlating nuclear spins, experiments such as COSY, HSQC, and HMBC allow for the unequivocal assignment of protons and carbons and the confirmation of the overall molecular structure.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)
1C---133.5
2, 6CH7.95d2H124.0
3, 5C---151.0
4CH7.60t1H123.0
7C=O (acid)---170.0
8, 10C=O (ester)---168.5
9, 11CH₃2.30s6H21.0
-COOH~11.0br s1H-

Predicted for a solution in CDCl₃.

Table 2: Predicted 2D NMR Correlations for this compound

ExperimentProton (¹H) Signal (ppm)Correlated Atom(s) and Signal Type
COSY 7.95 (H-2, H-6)7.60 (H-4)
7.60 (H-4)7.95 (H-2, H-6)
HSQC 7.95 (H-2, H-6)C-2, C-6 (¹³C at 124.0 ppm)
7.60 (H-4)C-4 (¹³C at 123.0 ppm)
2.30 (H-9, H-11)C-9, C-11 (¹³C at 21.0 ppm)
HMBC 7.95 (H-2, H-6)C-4, C-1, C-3/C-5, C=O (acid, C-7)
7.60 (H-4)C-2/C-6, C-3/C-5
2.30 (H-9, H-11)C=O (ester, C-8/C-10)

Experimental Protocols for 2D NMR

Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Acquire a standard 1D proton spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpppqf).

  • Set the spectral width in both dimensions to cover all proton signals.

  • Acquire the data with an appropriate number of scans (e.g., 2-8) and increments (e.g., 256) to achieve sufficient resolution and signal-to-noise.

  • Process the data using a sine-bell window function and perform a magnitude calculation.[1][2]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[3][4]

  • Ensure the instrument is properly tuned for both ¹H and ¹³C frequencies.

  • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.4).[5]

  • Set the ¹H spectral width based on the 1D proton spectrum.

  • Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

  • Acquire the data with a sufficient number of scans (e.g., 2-4) and increments (e.g., 128-256).

  • Process the data using appropriate window functions for both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[3][4]

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the ¹H and ¹³C spectral widths as in the HSQC experiment. The ¹³C spectral width should be wide enough to include carbonyl carbons (e.g., 0-220 ppm).[3]

  • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[6]

  • Acquire the data with a higher number of scans (e.g., 8-16) due to the lower sensitivity of this experiment.

  • Process the data similarly to the COSY and HSQC experiments.

Comparison with Alternative Analytical Techniques

While 2D NMR is highly informative, a multi-technique approach provides the most robust structural confirmation.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity, stereochemical information.Unambiguous structure determination, non-destructive.Requires a larger amount of pure sample, longer acquisition times, more complex data interpretation.
FT-IR Spectroscopy Presence of functional groups (e.g., C=O of carboxylic acid and ester, C-O, aromatic C-H). The O-H stretch of the carboxylic acid will appear as a broad band.[7]Fast, requires a small amount of sample, provides a "fingerprint" of the molecule.[7]Does not provide information on the connectivity of atoms or the overall molecular framework.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. The molecular ion peak would confirm the molecular formula. Fragmentation can show the loss of acetyl and carboxyl groups.[8]High sensitivity, requires a very small amount of sample, can be coupled with chromatography for mixture analysis.Does not provide detailed structural connectivity; isomers can be difficult to distinguish without tandem MS.

Visualizing the Analytical Workflow and Molecular Connectivity

The following diagrams, generated using the DOT language, illustrate the logical workflow for structural confirmation and the key long-range correlations expected for this compound.

G cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis cluster_confirmation Structural Confirmation Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube COSY COSY NMR_Tube->COSY Acquire Data HSQC HSQC NMR_Tube->HSQC Acquire Data HMBC HMBC NMR_Tube->HMBC Acquire Data Process Process Spectra COSY->Process HSQC->Process HMBC->Process Correlations Identify Correlations Process->Correlations Assign Assign Signals Correlations->Assign Structure Confirmed Structure Assign->Structure

Caption: Workflow for 2D NMR-based structural confirmation.

References

A Comparative Guide to the Purity Assessment of Synthesized 3,5-Diacetoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,5-Diacetoxybenzoic acid. In drug discovery and development, the purity of a synthesized compound is a critical parameter that directly impacts its biological activity, safety, and reproducibility of experimental results. This document outlines key experimental protocols and presents a framework for comparing the purity of a laboratory-synthesized batch of this compound against a commercially available analogue, 3,5-Dimethoxybenzoic acid, due to the limited commercial availability of the diacetoxy form.

The primary route for the synthesis of this compound involves the acetylation of 3,5-Dihydroxybenzoic acid. Therefore, potential impurities in the synthesized product may include the unreacted starting material (3,5-Dihydroxybenzoic acid), mono-acetylated intermediates, and residual reagents from the synthesis, such as acetic anhydride and catalysts.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach employing various analytical techniques is essential for a thorough purity assessment. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, detection of non-volatile impurities.High sensitivity, excellent for quantitative analysis.Requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC-MS, overlapping signals can be challenging to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, can be coupled with chromatography (LC-MS).Isomeric impurities may not be distinguishable by mass alone.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous solids.
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.Assay of the carboxylic acid functional group.Simple and cost-effective for determining the overall acid content.Non-specific; titrates any acidic impurity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of synthesized this compound and detect the presence of 3,5-Dihydroxybenzoic acid and other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the 3,5-Dimethoxybenzoic acid standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure: Inject equal volumes of the sample and standard solutions. Record the chromatograms and determine the area percentage of the main peak for the synthesized compound. For a more accurate quantification, a calibration curve should be prepared using a pure standard of this compound, if available.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized product and to identify and quantify potential impurities.

Methodology:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: (For quantitative NMR) A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound and the internal standard in the deuterated solvent.

  • Procedure: Acquire the ¹H NMR spectrum. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the known standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized this compound.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.

  • Procedure: The sample, after separation by LC, is introduced into the mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of this compound.

Visualizations

Experimental Workflow for Purity Assessment

G Figure 1. Experimental Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_comparison Comparative Analysis start Synthesized this compound (Crude) purification Recrystallization start->purification hplc HPLC purification->hplc nmr ¹H NMR purification->nmr ms Mass Spectrometry purification->ms mp Melting Point purification->mp titration Titration purification->titration data_comparison Data Comparison hplc->data_comparison nmr->data_comparison ms->data_comparison mp->data_comparison titration->data_comparison commercial Commercial 3,5-Dimethoxybenzoic Acid commercial->hplc commercial->nmr commercial->ms commercial->mp end end data_comparison->end Final Purity Report

Caption: Workflow for the purity assessment of synthesized this compound.

Conceptual Signaling Pathway: Prodrug Activation

This compound can be conceptualized as a prodrug that, upon entering a biological system, may undergo hydrolysis to release bioactive molecules. This is analogous to the mechanism of action of aspirin, which is hydrolyzed to salicylic acid.

G Figure 2. Conceptual Prodrug Activation Pathway prodrug This compound (Prodrug) intermediate 3-Acetoxy-5-hydroxybenzoic Acid prodrug->intermediate Esterase Hydrolysis acetic_acid Acetic Acid prodrug->acetic_acid Release active_metabolite 3,5-Dihydroxybenzoic Acid (Active Metabolite) intermediate->active_metabolite Esterase Hydrolysis intermediate->acetic_acid Release cellular_target Cellular Target (e.g., Enzyme, Receptor) active_metabolite->cellular_target Binding/Interaction biological_response Biological Response cellular_target->biological_response Signal Transduction

Caption: Conceptual pathway of this compound as a prodrug.

Benchmarking the performance of 3,5-Diacetoxybenzoic acid in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

<

Comparative Performance Analysis of 3,5-Diacetoxybenzoic Acid as a Prodrug Moiety

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of this compound in a Hypothetical Prodrug Application.

This guide presents a comparative performance benchmark of this compound within a hypothetical application as a prodrug for the targeted delivery of 3,5-dihydroxybenzoic acid. 3,5-dihydroxybenzoic acid has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[1] The use of a diacetoxy prodrug aims to enhance the bioavailability of the parent compound by masking its polar hydroxyl groups, thereby improving membrane permeability.[2][3]

This analysis compares the performance of this compound with two alternative prodrug strategies: a methyl ester prodrug (3,5-Dihydroxybenzoic acid methyl ester) and a phosphate ester prodrug (3,5-Dihydroxybenzoic acid phosphate). The data presented herein is based on established principles of prodrug design and hypothetical experimental outcomes intended to illustrate a comparative framework.

Quantitative Performance Metrics

The following tables summarize the key performance indicators for this compound and its alternatives in our hypothetical model.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogP (o/w)Aqueous Solubility (mg/mL)
This compound238.191.851.2
3,5-Dihydroxybenzoic acid methyl ester168.151.205.8
3,5-Dihydroxybenzoic acid phosphate234.08-0.5025.4
3,5-Dihydroxybenzoic acid (Parent Drug)154.120.8815.2

Table 2: In Vitro Performance

ProdrugPlasma Stability (t½, hours)Enzymatic Cleavage Rate (µmol/min/mg protein)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
This compound2.515.28.5
3,5-Dihydroxybenzoic acid methyl ester4.18.96.2
3,5-Dihydroxybenzoic acid phosphate>2425.8 (alkaline phosphatase)1.1

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)

Compound AdministeredBioavailability (%)Cmax (ng/mL) of Parent DrugTmax (hours) of Parent Drug
This compound6512501.5
3,5-Dihydroxybenzoic acid methyl ester488502.0
3,5-Dihydroxybenzoic acid phosphate7515001.0
3,5-Dihydroxybenzoic acid152500.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Plasma Stability Assay

Objective: To determine the stability of the prodrugs in plasma.

Methodology:

  • The test compound (this compound, methyl ester, or phosphate ester) is incubated in fresh rat plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • The reaction is quenched by adding an equal volume of ice-cold acetonitrile.

  • Samples are centrifuged to precipitate plasma proteins.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the prodrug.

  • The half-life (t½) is calculated from the first-order decay plot of the natural logarithm of the compound concentration versus time.

Enzymatic Cleavage Assay

Objective: To measure the rate of conversion of the prodrug to the active parent drug by relevant enzymes.

Methodology:

  • The prodrug is incubated with a solution containing a specific enzyme (e.g., porcine liver esterase for the acetoxy and methyl esters, or alkaline phosphatase for the phosphate ester) in a suitable buffer at 37°C.

  • Samples are collected at multiple time points.

  • The reaction is stopped by the addition of a quenching agent.

  • The concentration of the released 3,5-dihydroxybenzoic acid is quantified using HPLC.

  • The initial reaction velocity is determined from the linear portion of the product formation versus time curve and normalized to the protein concentration.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the prodrugs as an indicator of oral absorption.

Methodology:

  • Caco-2 cells are cultured on permeable supports for 21 days to form a confluent monolayer.

  • The test compound is added to the apical (AP) side of the monolayer.

  • Samples are collected from the basolateral (BL) side at specified time intervals.

  • The concentration of the compound in the BL samples is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizing the Prodrug Strategy and Experimental Workflow

Signaling Pathway of Prodrug Activation and Action

The following diagram illustrates the general mechanism of action for a prodrug designed to release 3,5-dihydroxybenzoic acid, which is known to be a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, leading to the inhibition of lipolysis in adipocytes.[4]

G cluster_0 Systemic Circulation cluster_1 Adipocyte Prodrug 3,5-Diacetoxybenzoic Acid (Prodrug) Enzymes Esterases Prodrug->Enzymes Hydrolysis ParentDrug 3,5-Dihydroxybenzoic Acid (Active Drug) Enzymes->ParentDrug Receptor HCA1 Receptor ParentDrug->Receptor Binding Signaling Inhibition of Adenylyl Cyclase Receptor->Signaling Effect Decreased Lipolysis Signaling->Effect

Caption: Prodrug activation and subsequent signaling cascade.

Experimental Workflow for Prodrug Evaluation

This diagram outlines the logical flow of experiments performed to benchmark the prodrug candidates.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison Stability Plasma Stability Assay PK Pharmacokinetic Study (Rat Model) Stability->PK Cleavage Enzymatic Cleavage Assay Cleavage->PK Permeability Caco-2 Permeability Permeability->PK Analysis Comparative Analysis of Bioavailability, Cmax, Tmax PK->Analysis

Caption: Workflow for prodrug performance benchmarking.

Logical Relationship of Prodrug Properties

This diagram illustrates the key relationships between the physicochemical properties of a prodrug and its ultimate in vivo performance.

G Lipophilicity Increased Lipophilicity (Higher LogP) Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Absorption Improved Oral Absorption Permeability->Absorption Bioavailability Higher Bioavailability Absorption->Bioavailability Enzymatic_Lability Optimal Enzymatic Lability Drug_Release Efficient Release of Parent Drug Enzymatic_Lability->Drug_Release Drug_Release->Bioavailability

Caption: Interplay of prodrug properties influencing bioavailability.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Diacetoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Recommendations

Based on the hazard classifications of analogous compounds such as 3,5-dihydroxybenzoic acid and various dimethoxybenzoic acids, 3,5-Diacetoxybenzoic acid should be handled as a substance that may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.

Table 1: Summary of Hazard Data for Structurally Similar Compounds

CompoundCAS NumberKey Hazards
3,5-Dihydroxybenzoic acid99-10-5Skin irritation, Serious eye irritation, May cause respiratory irritation.[2]
3,5-Dimethoxybenzoic acid1132-21-4May cause respiratory irritation.[3]
2,6-Dimethoxybenzoic acid1466-76-8Causes skin irritation, Causes serious eye irritation.[1]
4-Hydroxy-3,5-dimethoxybenzoic acid530-57-4Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

This data underscores the importance of treating this compound with care to prevent exposure.

Proper Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of down the drain or in regular trash.[1][2][3][4] The recommended procedure is to entrust its disposal to a licensed and approved waste disposal company.[1][2][3]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.

  • Containerization: Place the solid waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("this compound"), CAS number (22734-63-4), and any relevant hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2]

  • Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including a respirator if dust is generated.

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Cleanup: Carefully sweep up the solid material and place it in a designated waste container for disposal.[2] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Place in Labeled, Sealed Container B->C Containment D Store in Designated Waste Area C->D Safe Storage E Contact EHS or Licensed Contractor D->E Compliance F Arrange for Pickup and Disposal E->F Final Step

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research and development environment.

References

Personal protective equipment for handling 3,5-Diacetoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Diacetoxybenzoic Acid

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar benzoic acid derivatives indicate a consistent hazard profile. Users should handle this compound with the assumption that it presents similar risks.

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Hazard StatementGHS Classification (Anticipated)Source
Causes skin irritationSkin Irritant, Category 2[1][2][3][4]
Causes serious eye irritationEye Irritant, Category 2A[1][2][3][4]
May cause respiratory irritationSTOT SE, Category 3[3][4][5]

Personal Protective Equipment (PPE)

A risk assessment is essential to determine the specific PPE required for the procedures being performed.[6] The following table outlines the recommended PPE for handling this compound.[7]

Body PartRequired PPEBest Practices & Considerations
Eyes/Face Safety goggles or a face shield.[8][9]Safety glasses with side shields offer minimum protection.[7][10] Chemical splash goggles are required for tasks with a splash hazard.[9][10][11] A face shield should be worn over goggles when mixing or handling larger quantities.[6][12]
Hands Chemical-resistant gloves (e.g., disposable nitrile).[7][8]No single glove material protects against all chemicals.[10] Inspect gloves for damage before use.[13] Use proper removal techniques to avoid skin contact and wash hands thoroughly after glove removal.[4][10][13]
Body Laboratory coat.[9][12]A lab coat should be worn to protect skin and clothing from potential splashes.[9] It should be kept buttoned.[9] For tasks with a high risk of splash, a chemically resistant apron may be appropriate.[11]
Respiratory Use in a well-ventilated area.[3][5]Handling should occur in a certified chemical fume hood to control dust and vapors.[8][11] If a fume hood is not feasible or if dust generation is unavoidable, an approved respirator (e.g., N95) may be necessary.[5][6][12]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Designate a specific area for handling, preferably within a chemical fume hood.[11]

    • Ensure that an eyewash station and safety shower are readily accessible.[14]

    • Keep the Safety Data Sheet (SDS) for this or a similar chemical available for reference.[8]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Chemical Handling :

    • When weighing or transferring the solid, perform the task in a fume hood to prevent the dispersion of dust.[1][11]

    • Use designated spatulas or tools for transferring the chemical.[8]

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid any actions that could generate dust.[11][14][15] If wetting the powder is an option, it can help reduce dust.[11]

  • Post-Handling and Decontamination :

    • Clean all equipment and the work area thoroughly after use.[13]

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands and any exposed skin with soap and water immediately after handling, even if gloves were worn.[1][8][13]

Emergency and Spill Procedures
  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE, carefully sweep up the spilled solid to avoid generating dust.[11][14]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[11][14][15]

    • Clean the spill area with water.[11]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention.[1]

    • Skin Contact : Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1]

    • Inhalation : Move the person to fresh air.[1][2] If breathing is difficult or symptoms persist, seek medical attention.[1]

Disposal Plan
  • Chemical Waste :

    • Dispose of unused this compound and any resulting chemical waste in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams.[3]

    • Disposal must be handled by a licensed waste disposal company in accordance with all local and national regulations.[1]

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4]

    • Handle uncleaned containers and contaminated materials as you would the product itself.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal cluster_emergency Emergency / Spill prep1 Review SDS prep2 Designate Area (Fume Hood) prep1->prep2 prep3 Verify Eyewash/ Safety Shower prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh & Transfer (Minimize Dust) prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 spill Spill Occurs handle2->spill If spill firstaid First Aid (Skin/Eye Contact) handle2->firstaid If exposure clean1 Clean Work Area & Equipment handle3->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp1 Dispose of Chemical Waste clean3->disp1 disp2 Dispose of Contaminated PPE disp1->disp2

Caption: Workflow for handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diacetoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Diacetoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.